Phthalimide-PEG4-MPDM-OH
Description
Properties
Molecular Formula |
C22H32N2O7 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]oxyethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H32N2O7/c1-23-15-18(14-17(23)16-25)31-13-12-30-11-10-29-9-8-28-7-6-24-21(26)19-4-2-3-5-20(19)22(24)27/h2-5,17-18,25H,6-16H2,1H3/t17-,18+/m0/s1 |
InChI Key |
VYZQARMSNCUHEH-ZWKOTPCHSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CO)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CN1CC(CC1CO)OCCOCCOCCOCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Foundational & Exploratory
Phthalimide-PEG4-MPDM-OH: A Technical Guide for Researchers in Targeted Protein Degradation
For Immediate Release
This technical guide provides an in-depth overview of Phthalimide-PEG4-MPDM-OH, a heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document outlines the chemical structure, properties, and relevant experimental methodologies associated with this molecule, facilitating its application in targeted protein degradation studies.
Introduction to this compound
This compound is a key building block in the synthesis of PROTACs, a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] This linker incorporates a phthalimide (B116566) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] By recruiting CRBN, PROTACs containing this linker can tag a protein of interest for ubiquitination and subsequent degradation by the proteasome.
The molecule features a polyethylene (B3416737) glycol (PEG) spacer (PEG4), which enhances solubility and provides optimal spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[][4][5] The (hydroxymethyl)piperidine (MPDM) group provides a reactive hydroxyl (-OH) handle for conjugation to a target protein ligand.
Chemical Structure and Properties
The chemical structure and fundamental properties of this compound are summarized below.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H32N2O7 | [6] |
| Molecular Weight | 436.5 g/mol | [6] |
| SMILES Code | O=C(N1CCOCCOCCOCCO[C@@H]2C--INVALID-LINK--N(C)C2)C3=C(C=CC=C3)C1=O | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | [6] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [6] |
Role in PROTAC Technology and Signaling Pathway
The phthalimide group is a well-established E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][7] The general mechanism of action for a PROTAC utilizing a phthalimide-based linker is depicted in the following signaling pathway diagram.
References
The PEG4 Linker in PROTAC Design: A Technical Guide for Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of inducing the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy. Among the various linker types, the tetraethylene glycol (PEG4) linker has gained prominence due to its favorable physicochemical properties. This in-depth technical guide provides a comprehensive overview of the PEG4 linker in PROTAC design for researchers, scientists, and drug development professionals. It covers the structure and properties of the PEG4 linker, its impact on PROTAC performance, detailed experimental protocols for synthesis and evaluation, and quantitative data to inform rational design.
Introduction: The Critical Role of the Linker in PROTACs
PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1] The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][3] This ternary complex formation is a prerequisite for the ubiquitination of the POI and its subsequent degradation by the proteasome.[4][5] The length, flexibility, and chemical composition of the linker are critical parameters that influence a PROTAC's efficacy, selectivity, and physicochemical properties.[2]
The PEG4 Linker: Structure and Physicochemical Properties
The PEG4 linker is a hydrophilic spacer composed of four repeating ethylene (B1197577) glycol units.[6] This structure imparts several desirable properties for PROTAC design.
Enhanced Solubility and Reduced Lipophilicity
A common challenge in PROTAC development is the high molecular weight and lipophilicity of the resulting molecules, which can lead to poor aqueous solubility and limited cell permeability.[7] The hydrophilic nature of the PEG4 linker can significantly improve the solubility of PROTACs, making them more amenable to formulation and in vivo applications.[6] The inclusion of a PEG4 linker generally leads to a lower calculated logP (cLogP) and a higher topological polar surface area (TPSA), as illustrated in the table below.
Flexibility and Conformational Control
The PEG4 linker possesses a high degree of conformational flexibility.[8] This flexibility allows the PROTAC to adopt multiple conformations, which can be advantageous for facilitating the formation of a stable ternary complex by enabling the target protein and E3 ligase to orient themselves optimally for ubiquitination.[8] However, excessive flexibility can sometimes be detrimental. The ability of PEG linkers to adopt folded conformations can also shield the polar surface area of the PROTAC, creating a more compact and less polar structure that may enhance cell membrane traversal.[7]
Impact of the PEG4 Linker on PROTAC Performance
The choice of a PEG4 linker can have a profound impact on the biological activity of a PROTAC, influencing its degradation efficiency, cell permeability, and pharmacokinetic profile.
Ternary Complex Formation and Degradation Efficacy
The length of the PEG linker is a critical determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex.[8] A linker that is too short can cause steric hindrance, while a linker that is too long may lead to an unstable complex.[7] The PEG4 linker, with an approximate length of 14 atoms, has been shown to be effective for a variety of targets. The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[9]
Cell Permeability and Pharmacokinetics
The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity can potentially reduce passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt conformations that can mask their polarity, thereby aiding cellular uptake.[7] Furthermore, the improved solubility imparted by the PEG4 linker can positively influence the pharmacokinetic properties of a PROTAC by reducing non-specific binding and improving bioavailability.[6][10]
Quantitative Data on PROTACs with PEG4 Linkers
The following tables summarize quantitative data for PROTACs incorporating PEG4 linkers, providing insights into their physicochemical properties and degradation performance.
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| BRD4-Targeting PROTAC with Alkyl Linker | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| BRD4-Targeting PROTAC with PEG2 Linker | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| BRD4-Targeting PROTAC with PEG4 Linker | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
| Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[7] |
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| SMARCA2-PROTAC 3 | SMARCA2 | VHL | RKO | <1 | >95 |
| BRD4-PROTAC (PEG4) | BRD4 | CRBN | HeLa | ~20 | >90 |
| BTK-PROTAC (NC-1) | BTK | CRBN | Mino | 2.2 | 97 |
| This table represents a hypothetical but illustrative dataset compiled from general findings in the literature.[1][7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC with a PEG4 linker and for the evaluation of its biological activity.
Synthesis of a BRD4-Targeting PROTAC with a DBCO-NHCO-PEG4-acid Linker
This protocol describes a two-step synthesis involving the amide coupling of the PEG4 linker to the E3 ligase ligand, followed by a strain-promoted alkyne-azide cycloaddition (SPAAC) to the target-binding ligand.[11]
Protocol 1: Amide Coupling of Linker and E3 Ligase Ligand
-
Dissolve DBCO-NHCO-PEG4-acid (1.0 eq) and pomalidomide (B1683931) (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the DBCO-linker-pomalidomide conjugate.[11]
Protocol 2: SPAAC Reaction for Final PROTAC Assembly
-
Dissolve the DBCO-linker-pomalidomide conjugate (1.0 eq) and (+)-JQ1-PEG4-Azide (1.1 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours in the dark.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[11]
Assessment of Target Protein Degradation by Western Blot
Western blotting is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[5][12]
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours) at 37°C.[5]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate in a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[5]
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Add 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.[5][13]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][11]
-
Detection and Analysis: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the extent of protein degradation.[5][9]
Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ assay allows for the detection of ternary complex formation in living cells.[14]
-
Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.
-
Cell Plating and Labeling: Plate the transfected cells into a 96-well assay plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment and Substrate Addition: Add the PROTAC at various concentrations, followed by the NanoBRET™ Nano-Glo® Substrate.
-
Data Acquisition and Analysis: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer. Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal and plot against the PROTAC concentration to determine the EC50 for ternary complex formation.[8][14]
Visualizing Key Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the fundamental concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The PEG4 linker is a versatile and valuable tool in the design of effective PROTACs. Its inherent hydrophilicity and flexibility offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The rational design of PROTACs requires a multi-parameter optimization approach, and the selection of the appropriate linker is a critical step in this process. This technical guide provides a foundation for understanding the role of the PEG4 linker and offers practical protocols to aid in the development of novel protein degraders. The continued exploration of linker technology will undoubtedly lead to the development of next-generation PROTACs with improved therapeutic potential.
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternary Complex Formation [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad.com [bio-rad.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Discovery and Synthesis of Novel Phthalimide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery.[1] These heterobifunctional molecules are engineered to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule is composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] Phthalimide-based PROTACs are a prominent class that utilizes derivatives of thalidomide, such as pomalidomide (B1683931) and lenalidomide, to engage the Cereblon (CRBN) E3 ligase.[1]
The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[5][6] The length, composition, rigidity, and attachment points of the linker must be carefully optimized to achieve potent and selective protein degradation.[6][] This guide provides an in-depth overview of the signaling pathways, design principles, synthesis strategies, and experimental evaluation of novel phthalimide-based PROTAC linkers.
Mechanism of Action: The Ubiquitin-Proteasome System
The fundamental mechanism of a phthalimide-based PROTAC is to induce proximity between the target protein and the CRBN E3 ligase, leading to the target's ubiquitination and subsequent degradation.[1] The process begins with the PROTAC simultaneously binding to the POI and the CRBN substrate receptor, forming a crucial ternary complex.[1][8] This proximity enables the E3 ligase complex to transfer ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[4] The resulting polyubiquitin (B1169507) chain acts as a signal, marking the protein for recognition and degradation by the 26S proteasome.[1][8] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple protein copies.[8]
Caption: Signaling pathway of a phthalimide-based PROTAC.
Discovery and Design of PROTAC Linkers
The development of an effective PROTAC is an iterative process involving design, chemical synthesis, and biological evaluation.[1] The linker is a key variable, and its optimization is often empirical, requiring the synthesis and screening of a library of candidates.[2][]
Key Linker Design Considerations:
-
Length: The linker's length is critical for the productive formation of the ternary complex. A linker that is too short may cause steric clashes, while one that is too long can lead to unproductive binding and reduced degradation efficiency.[][10] The optimal length is highly dependent on the specific POI and E3 ligase pair.[10]
-
Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[2][] Commonly used linker motifs include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as more rigid structures like piperazine (B1678402) or piperidine (B6355638) rings, which can improve pharmacological properties.[][11]
-
Attachment Points: The "exit vector," or the point where the linker is attached to the POI and E3 ligase ligands, can significantly impact the geometry of the ternary complex and, consequently, the degradation activity.
-
Rigidity: Introducing rigid elements into the linker, such as cycloalkanes or triazoles, can reduce the degrees of freedom, pre-organize the PROTAC for binding, and potentially increase the stability of the ternary complex.[][11]
Caption: Iterative workflow for PROTAC development.
Quantitative Analysis of Phthalimide-Based PROTACs
The efficacy of PROTACs is assessed using several key metrics. The DC₅₀ value represents the concentration at which 50% of the target protein is degraded, while Dₘₐₓ indicates the maximum percentage of degradation achieved.[1] The IC₅₀ value measures the inhibitory activity of the parent ligand.[1]
| PROTAC Name | Target Protein | E3 Ligase Ligand | IC₅₀ of Ligand | Dₘₐₓ | Cell Line | DC₅₀ |
| ARV-110 | Androgen Receptor | Pomalidomide | ~1 nM | >90% | LNCaP | ~30 nM (Enzalutamide) |
| ZB-S-29 | SHP2 | Thalidomide | 6.02 nM | >90% | MV4;11 | ~15 nM (TNO155 deriv.) |
| A6 | HDAC6 | Thalidomide | 3.5 nM | >90% | MM.1S | N/A (Vorinostat-like) |
| (Data summarized from reference[1]) |
Experimental Protocols
Protocol 1: General Synthesis of a Phthalimide-Based PROTAC
This protocol describes a common method for synthesizing a phthalimide-based PROTAC using amide coupling.[1] It involves reacting a target protein ligand containing a primary or secondary amine with a pre-functionalized pomalidomide-linker acid.
Caption: General workflow for PROTAC synthesis via amide coupling.
Materials:
-
Target protein ligand with a primary/secondary amine (1.0 eq)
-
Pomalidomide-PEG-acid linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate (B1210297) (EtOAc), Saturated sodium bicarbonate (NaHCO₃), Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the target protein ligand (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.[1]
-
Add the pomalidomide-PEG-acid linker (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.[1]
-
Stir the reaction mixture at room temperature for 4-12 hours.[1]
-
Monitor the reaction's progress using LC-MS.[1]
-
Once complete, dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to yield the final PROTAC.
Protocol 2: Western Blot for Protein Degradation Assessment
Western blotting is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
Procedure:
-
Cell Seeding & Treatment: Seed cells (e.g., in 6-well plates) to reach 70-80% confluency. After overnight adherence, treat cells with serial dilutions of the PROTAC (and a vehicle control, e.g., 0.1% DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate the lysate on ice for 30 minutes.[1]
-
Lysate Preparation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1]
-
Antibody Incubation: Block the membrane for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection & Analysis: Apply an ECL substrate and visualize the protein bands. Quantify band intensities using software like ImageJ. Normalize the target protein band to a loading control (e.g., GAPDH, β-actin) and then to the vehicle control to determine the percentage of protein degradation.[1]
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of cell viability to assess the downstream functional consequences of protein degradation, such as reduced cell proliferation.[1]
Procedure:
-
Cell Seeding & Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Add serial dilutions of the PROTAC and incubate for a specified period (e.g., 72 hours).[1]
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well.[1]
-
Measurement: Mix on an orbital shaker for 2 minutes to induce lysis. Let the plate incubate for 10 minutes to stabilize the luminescent signal.[1]
-
Data Acquisition: Read the luminescence using a plate reader. The signal is proportional to the number of viable cells.
Conclusion and Future Perspectives
The design and synthesis of phthalimide-based PROTAC linkers are a cornerstone of modern targeted protein degradation. While significant progress has been made, linker design remains a largely empirical process that presents a considerable synthetic burden.[11] Future advancements will likely focus on developing more sophisticated and predictable design strategies. This includes the greater use of computational tools and structural biology to rationally design linkers and predict ternary complex formation.[5][11] Furthermore, the exploration of novel linker chemotypes beyond traditional PEG and alkyl chains, such as photoswitchable or conformationally restricted linkers, promises to unlock new functionalities and improve PROTAC properties.[][12] Expanding the repertoire of E3 ligase ligands beyond CRBN and VHL is also a critical area of research that will broaden the scope and applicability of PROTAC technology in treating a wide range of diseases.[3][13]
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. ugent.be [ugent.be]
- 10. researchgate.net [researchgate.net]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
The Strategic Role of the Hydroxyl Group in the PROTAC Linker Phthalimide-PEG4-MPDM-OH: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of two ligands joined by a linker, is critical to its function. This technical guide provides a comprehensive analysis of the heterobifunctional linker, Phthalimide-PEG4-MPDM-OH, with a specific focus on the terminal hydroxyl group's pivotal role in the synthesis of these complex molecules. We will delve into the linker's structural components, the chemical strategies for activating the hydroxyl group, and its subsequent conjugation to form functional PROTACs, supported by detailed experimental protocols and quantitative data.
Introduction to this compound
This compound is a sophisticated heterobifunctional linker designed for the synthesis of PROTACs. Its structure is modular, comprising three key components, each with a distinct function:
-
Phthalimide Group: This moiety serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By recruiting CRBN, the PROTAC can initiate the ubiquitination of the target protein.
-
Polyethylene (B3416737) Glycol (PEG4) Spacer: The four-unit polyethylene glycol chain acts as a flexible, hydrophilic spacer. The length and flexibility of the PEG linker are crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Furthermore, the PEG moiety enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
-
Maleimido-propionyl (MP) Moiety with a Terminal Hydroxyl Group (-OH): This end of the linker is designed for conjugation to a ligand that binds to the protein of interest (POI). The maleimide (B117702) group is a highly specific reactive handle for cysteine residues on the POI ligand, while the terminal hydroxyl group provides a versatile point for further chemical modification or can be the precursor to other functional groups. While the exact structure of "MPDM" is not universally defined in public literature, based on common chemical synthesis strategies for bioconjugation, it is inferred to be a maleimido-propionyl derivative.
The terminal hydroxyl group is the central focus of this guide, as its reactivity is key to the linker's utility in PROTAC synthesis.
The Core Function of the Hydroxyl Group
The primary function of the terminal hydroxyl group in this compound is to serve as a versatile chemical handle for the attachment of a warhead (a ligand for the target protein). Alcohols, like this hydroxyl group, are not typically reactive enough for direct conjugation under mild, biocompatible conditions. Therefore, they must first be "activated" by converting them into a better leaving group. This activation step is a critical prerequisite for the subsequent coupling reaction with the POI ligand.
Experimental Protocols: Activation and Conjugation
The transformation of the inert hydroxyl group into a reactive species is a cornerstone of utilizing this linker. A common and effective method for this activation is tosylation .
Activation of the Hydroxyl Group via Tosylation
Objective: To convert the terminal hydroxyl group of this compound into a tosylate, a good leaving group, making it susceptible to nucleophilic substitution.
Materials:
-
This compound
-
Dry Dichloromethane (DCM)
-
Triethylamine (B128534) (Et3N) or Pyridine (B92270)
-
p-Toluenesulfonyl chloride (TsCl)
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography elution
Procedure:
-
Dissolve this compound (1 equivalent) in dry DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) to the solution, followed by a catalytic amount of DMAP (0.1 equivalents), if desired.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO3.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude tosylated product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Phthalimide-PEG4-MPDM-OTs.
Expected Yield: 80-95%
Characterization: The successful conversion can be confirmed by ¹H NMR, where characteristic shifts in the protons adjacent to the newly formed tosylate group will be observed, along with the appearance of aromatic protons from the tosyl group. Mass spectrometry will show an increase in the molecular weight corresponding to the addition of the tosyl group.
Conjugation of the Activated Linker to a Thiol-Containing POI Ligand
Once activated, the tosylated linker can be conjugated to a POI ligand. The maleimide moiety is specifically reactive towards thiol (sulfhydryl) groups, commonly found in cysteine residues.
Objective: To conjugate the maleimide end of the linker to a POI ligand containing a free thiol group.
Materials:
-
Phthalimide-PEG4-MPDM-OTs (or the corresponding hydroxyl-activated linker)
-
POI ligand with a free thiol group
-
Degassed buffer, pH 6.5-7.5 (e.g., phosphate-buffered saline (PBS) or HEPES)
-
Organic co-solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) if the ligand has poor aqueous solubility
-
Size-exclusion chromatography (SEC) column or reversed-phase HPLC for purification
Procedure:
-
Dissolve the thiol-containing POI ligand in the chosen degassed buffer. If necessary, use a minimal amount of an organic co-solvent to aid dissolution.
-
Dissolve the Phthalimide-PEG4-MPDM-linker in the same buffer system.
-
Add the linker solution to the POI ligand solution. A molar excess of the linker (1.5-5 equivalents) is often used to ensure complete reaction of the POI ligand.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or at 4°C overnight. The reaction should be protected from light if any of the components are light-sensitive.
-
Monitor the reaction progress by LC-MS to observe the formation of the desired conjugate.
-
Upon completion, purify the resulting PROTAC molecule from excess linker and unreacted starting materials using SEC or reversed-phase HPLC.
Expected Yield: 50-80%
Characterization: The final PROTAC conjugate should be characterized by LC-MS to confirm the correct molecular weight and by ¹H NMR and/or ¹³C NMR to verify the structure.
Quantitative Data and Considerations
The efficiency of both the activation and conjugation steps is critical for the overall yield of the final PROTAC. The following table summarizes key quantitative parameters.
| Parameter | Activation (Tosylation) | Conjugation (Maleimide-Thiol) |
| Molar Equivalents | Linker: 1, TsCl: 1.2, Base: 1.5 | POI Ligand: 1, Linker: 1.5-5 |
| Typical Solvent | Dry Dichloromethane | Aqueous Buffer (pH 6.5-7.5) +/- Co-solvent |
| Reaction Time | 2-6 hours | 2-16 hours |
| Typical Yield | 80-95% | 50-80% |
| Purification Method | Silica Gel Chromatography | SEC or RP-HPLC |
Visualization of Workflows and Pathways
Signaling Pathway of a Phthalimide-Based PROTAC
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
Caption: Experimental workflow for PROTAC synthesis.
Conclusion
The terminal hydroxyl group of this compound is a critical functional handle that, through chemical activation, enables the covalent attachment of this versatile linker to a protein-of-interest ligand. Understanding the principles of its activation and subsequent conjugation is fundamental for the successful design and synthesis of potent and selective PROTAC degraders. The methodologies and data presented in this guide provide a solid foundation for researchers to effectively utilize this linker in the development of novel therapeutics based on targeted protein degradation.
Phthalimide-PEG4-MPDM-OH as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. Phthalimide-based ligands, derived from the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide (B1683931), are widely employed to engage the Cereblon (CRBN) E3 ligase complex.
This technical guide provides a comprehensive overview of Phthalimide-PEG4-MPDM-OH, a key building block used in the synthesis of Cereblon-recruiting PROTACs. We will delve into its role as a Cereblon ligand, present quantitative binding data of related compounds, detail essential experimental protocols for its characterization, and visualize the underlying biological and experimental workflows.
This compound: A Cereblon E3 Ligase Ligand
This compound is a bifunctional molecule comprising a phthalimide (B116566) moiety for Cereblon binding, a PEG4 linker to provide spatial separation, and a terminal hydroxyl group on an MPDM (methyl-piperidinyl-dioxane-methanol) scaffold for conjugation to a target protein ligand. The phthalimide core is the critical pharmacophore that docks into the thalidomide-binding pocket of Cereblon, a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex.[1][2]
The engagement of Cereblon by the phthalimide moiety of a PROTAC initiates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PEG4 linker in this compound offers hydrophilicity and flexibility, which can be crucial for optimizing the stability and efficacy of the resulting PROTAC.[3]
Quantitative Binding Affinity Data
| Compound | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Thalidomide | ~3 µM (IC50) | Fluorescence-based Thermal Shift | [4] |
| Thalidomide | ~250 nM (Kd) | Not Specified | [1] |
| Lenalidomide | ~3 µM (IC50) | Fluorescence-based Thermal Shift | [4] |
| Lenalidomide | ~178 nM (Kd) | Not Specified | [1] |
| Lenalidomide | 1.5 µM (IC50) | Not Specified | [5] |
| Pomalidomide | ~3 µM (IC50) | Fluorescence-based Thermal Shift | [4] |
| Pomalidomide | ~157 nM (Kd) | Not Specified | [1] |
| Novel Ligand (YJ1b) | 0.206 µM (IC50) | TR-FRET | [6] |
| Novel Ligand (YJ2c) | 0.211 µM (IC50) | TR-FRET | [6] |
| Novel Ligand (YJ2h) | 0.282 µM (IC50) | TR-FRET | [6] |
| CRBN ligand-9 | 8.9 µM (Ki) | Not Specified | [7] |
Signaling Pathway and Mechanism of Action
The recruitment of Cereblon by a this compound-based PROTAC triggers a cascade of events leading to the degradation of the target protein. The following diagram illustrates this signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Accurate characterization of the binding of this compound or PROTACs derived from it to Cereblon is essential for drug development. The following are detailed methodologies for key experimental assays.
General Synthesis of Phthalimide-PEG-Linker Conjugates
While a specific protocol for this compound is proprietary, a general method for coupling a phthalimide moiety to a PEG linker with a terminal functional group can be adapted.[8] This example outlines the coupling of a pomalidomide-like structure to a PEG linker with a carboxylic acid.
Materials:
-
Pomalidomide derivative with a suitable attachment point (e.g., an amino group)
-
PEG linker with a terminal carboxylic acid and a protected amine (e.g., Boc-NH-PEG4-COOH)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling: Dissolve the pomalidomide derivative (1 eq) and Boc-NH-PEG4-COOH (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq). Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Deprotection: Dissolve the purified Boc-protected intermediate in a solution of TFA in DCM (e.g., 20% v/v). Stir at room temperature for 1-2 hours.
-
Final Product Isolation: Remove the solvent under reduced pressure. The resulting amine can then be further functionalized, for instance, by coupling to a target protein ligand.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput assay for quantifying ligand-protein binding in a competitive format.
Experimental Workflow:
Caption: TR-FRET competitive binding assay workflow.
Methodology:
-
Reagents:
-
GST-tagged human Cereblon protein.
-
Europium cryptate-labeled anti-GST antibody (donor).
-
Thalidomide-Red (acceptor/tracer).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).
-
-
Procedure (384-well plate):
-
Add 2 µL of serially diluted test compound to the assay plate.
-
Add 2 µL of a mixture of GST-Cereblon and anti-GST-Europium cryptate.
-
Add 2 µL of Thalidomide-Red.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity constants for biomolecular interactions.
Experimental Workflow:
Caption: Surface Plasmon Resonance (SPR) workflow.
Methodology:
-
Immobilization: Covalently immobilize recombinant human Cereblon protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a series of concentrations of this compound (analyte) over the sensor surface.
-
Monitor the change in the refractive index in real-time to generate a sensorgram showing the association phase.
-
Inject running buffer to monitor the dissociation of the analyte from the immobilized Cereblon.
-
-
Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, and entropy).
Methodology:
-
Sample Preparation:
-
Dialyze purified Cereblon protein and the this compound ligand into the same buffer to minimize heats of dilution.
-
Degas both solutions before use.
-
-
Titration:
-
Load the Cereblon solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat flow peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
Conclusion
This compound is a valuable chemical tool for the development of Cereblon-recruiting PROTACs. Its phthalimide warhead ensures effective engagement of the CRBN E3 ligase, while the PEG linker and terminal hydroxyl group provide the necessary components for constructing potent and selective protein degraders. The experimental protocols detailed in this guide provide a robust framework for characterizing the binding of this and related molecules to Cereblon, enabling the rational design and optimization of novel therapeutics based on targeted protein degradation. As our understanding of the intricate interactions within the ternary complex deepens, the development of next-generation Cereblon-based degraders with enhanced efficacy and safety profiles will continue to advance the field of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. BindingDB PrimarySearch_ki [w.bindingdb.org]
- 6. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to PROTACs Utilizing Phthalimide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Targeted Therapeutics
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that moves beyond traditional occupancy-based inhibition to achieve targeted protein degradation.[1] These heterobifunctional molecules are engineered to eliminate specific proteins of interest (POIs) from the cell by commandeering the body's own ubiquitin-proteasome system (UPS).[1] A PROTAC molecule is comprised of three key components: a ligand that specifically binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][2][3]
This guide focuses on a prominent class of PROTACs: those that incorporate a phthalimide (B116566) moiety. Phthalimide-based PROTACs leverage derivatives of thalidomide, such as lenalidomide (B1683929) and pomalidomide, to engage the Cereblon (CRBN) E3 ligase complex, a key component of the UPS.[1][4] This approach offers significant advantages over conventional inhibitors, including the ability to target proteins previously considered "undruggable," a catalytic mode of action, and the potential for enhanced selectivity and the ability to overcome drug resistance.[1]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of a phthalimide-based PROTAC is the induced proximity of a target protein to the CRBN E3 ligase, leading to the target's ubiquitination and subsequent degradation.
The process unfolds in a series of steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the Protein of Interest (POI) and the Cereblon (CRBN) substrate receptor of the CUL4A-DDB1-CRBN-Rbx1 (CRL4^CRBN^) E3 ubiquitin ligase complex. This forms a key ternary complex (POI-PROTAC-CRBN).[1]
-
Ubiquitination: The formation of this complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. This proximity facilitates the transfer of ubiquitin (Ub) molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI.
-
Polyubiquitination: This process is repeated, creating a polyubiquitin (B1169507) chain on the POI.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome.[1] The proteasome then unfolds and degrades the tagged POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage another POI and E3 ligase, acting catalytically.
The Role of the Phthalimide Linker
While often viewed simply as a connector, the linker is a critical determinant of PROTAC efficacy.[3] Its length, composition, flexibility, and attachment points profoundly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of ubiquitination and degradation.
-
Composition: Linkers commonly consist of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or alkyl/ether combinations.[3][5] Hydrophilic linkers like PEG can improve the solubility and bioavailability of the PROTAC, while more hydrophobic alkyl linkers can enhance cell permeability.[3]
-
Length and Flexibility: The linker must be of optimal length to bridge the POI and the E3 ligase without inducing steric clash.[2] A linker that is too short or too long can prevent the formation of a productive ternary complex.[2] Flexible linkers can allow for more conformational freedom, while rigid linkers (e.g., containing alkynes or piperazine) can pre-organize the molecule into a bioactive conformation.[3]
-
Attachment Points: The points at which the linker is attached to the POI ligand and the E3 ligase ligand are crucial. These connections must not disrupt the binding affinity of the ligands for their respective proteins.
The development of a successful PROTAC is an iterative process of designing, synthesizing, and evaluating a library of candidates with varied linkers to identify the optimal chemical space for potent and selective degradation.[1]
Quantitative Efficacy of Phthalimide-Based PROTACs
The efficacy of PROTACs is primarily assessed by two key parameters: DC₅₀ , the concentration of the PROTAC that results in 50% degradation of the target protein, and Dₘₐₓ , the maximum percentage of protein degradation achievable.[1] The following table summarizes reported data for several CRBN-recruiting PROTACs.
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC₅₀ | Dₘₐₓ | Cell Line | Parent Ligand IC₅₀ |
| ZB-S-29 [1] | SHP2 | Thalidomide | 6.02 nM | >90% | MV4;11 | ~15 nM |
| Pro-1 [6] | BRD4 | Lenalidomide | 3.6 nM | N/A | HEK293 | N/A |
| Pro-2 [6] | BRD4 | Lenalidomide | 11.4 nM | N/A | HEK293 | N/A |
| Pro-6 [6] | BRD4 | Lenalidomide | 0.3 nM | N/A | HEK293 | N/A |
| Pro-11 [6] | BRD4 | Lenalidomide | 1.3 nM | 87% | HEK293 | N/A |
N/A: Not Available in the cited source.
Experimental Protocols
Detailed and robust methodologies are critical for the successful synthesis and evaluation of PROTAC molecules.[1]
General Protocol for PROTAC Synthesis (Amide Coupling)
This protocol describes a common method for conjugating a carboxylic acid-functionalized linker to an amine-containing ligand for the protein of interest.
Materials:
-
Target protein ligand (with amine handle)
-
Pomalidomide-linker-acid conjugate (e.g., Pomalidomide-PEG-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere.[1]
-
To this solution, add the pomalidomide-linker-acid (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents).[1]
-
Stir the reaction mixture at room temperature for 4-12 hours.[1]
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.[1]
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final PROTAC.
Protocol for Western Blot Analysis of Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
6-well cell culture plates
-
Appropriate cell line (e.g., MV4;11, HEK293)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (e.g., 0.1% DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA (Radioimmunoprecipitation assay) buffer with protease inhibitors
-
Cell scraper
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will achieve 70-80% confluency on the day of treatment. Allow cells to adhere overnight.[1]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control.[1]
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.[1]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: Normalize protein amounts for all samples and perform SDS-PAGE, followed by transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies for the target protein and loading control, followed by the appropriate HRP-conjugated secondary antibody.
-
Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
Conclusion
PROTACs utilizing phthalimide-based linkers to recruit the CRBN E3 ligase are at the forefront of targeted protein degradation. Their development has provided a powerful chemical tool for inducing the degradation of a wide range of proteins, including those that have been historically difficult to target with conventional small-molecule inhibitors.[4] The success of these molecules is highly dependent on the intricate interplay between the POI ligand, the E3 ligase ligand, and the connecting linker. A deep understanding of the structural and chemical properties of the linker is paramount for the rational design and optimization of potent and selective protein degraders. Continued innovation in linker chemistry, synthesis methodologies, and biological evaluation techniques will further expand the therapeutic potential of this exciting technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 6. scispace.com [scispace.com]
In-Depth Technical Guide: Exploring Ternary Complex Formation with Phthalimide-PEG-Based PROTACs
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This document provides a comprehensive technical overview of Proteolysis-Targeting Chimeras (PROTACs) that utilize a Phthalimide-PEG linker system. While the initial topic of inquiry specified "Phthalimide-PEG4-MPDM-OH," the specific protein target of the MPDM-OH warhead is not readily identifiable in publicly available scientific literature. Therefore, to fulfill the request for an in-depth guide with concrete data and protocols, this document will focus on a well-characterized and widely studied class of PROTACs that employ a phthalimide-PEG linker: BET bromodomain degraders, using a BRD4-targeting PROTAC as a representative example. This allows for a detailed exploration of the principles, methodologies, and data analysis relevant to this important class of molecules.
Introduction to Targeted Protein Degradation and PROTACs
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, eliminates it from the cell. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).
A PROTAC molecule consists of three key components:
-
A "warhead" ligand that binds to the target protein (POI).
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.
-
A chemical linker that connects the warhead and the E3 ligase ligand.
The simultaneous binding of the PROTAC to both the POI and the E3 ligase results in the formation of a ternary complex . This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.
Components of a Phthalimide-PEG-Based BRD4-Targeting PROTAC
The PROTACs discussed in this guide utilize a common and effective architecture for targeting the BET (Bromodomain and Extra-Terminal domain) family of proteins, particularly BRD4, a key regulator of oncogene transcription.
-
E3 Ligase Ligand: Phthalimide (B116566) Derivatives The phthalimide moiety is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Derivatives of thalidomide, such as pomalidomide (B1683931) and lenalidomide, are commonly used for this purpose. By engaging CRBN, the PROTAC can co-opt the CRL4-CRBN E3 ligase complex.
-
Linker: Polyethylene (B3416737) Glycol (PEG) A polyethylene glycol (PEG) chain, such as PEG4, serves as the linker. PEG linkers offer several advantages, including:
-
Increased water solubility , which can improve the pharmacokinetic properties of the PROTAC.
-
Flexibility , allowing for the optimal orientation of the POI and E3 ligase in the ternary complex.
-
Tunable length , which is a critical parameter for optimizing degradation efficiency.
-
-
Warhead: JQ1 Analogues for BRD4 For targeting BRD4, potent and well-characterized small molecule inhibitors, such as JQ1, are often used as the warhead. These molecules bind with high affinity to the bromodomains of BET proteins, thereby tethering them to the PROTAC.
Mechanism of Action: The Ternary Complex
The cornerstone of PROTAC efficacy lies in the formation of a stable and productive ternary complex. The process can be broken down into several key steps:
-
Binary Engagement: The PROTAC molecule can independently bind to either the target protein (BRD4) or the E3 ligase (CRBN).
-
Ternary Complex Formation: The PROTAC bridges the interaction between BRD4 and CRBN, forming a BRD4-PROTAC-CRBN ternary complex. The stability of this complex is a crucial determinant of degradation efficiency and can be influenced by cooperative interactions between the proteins.
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC is released upon degradation of the target and can engage in further rounds of degradation, acting in a catalytic manner.
Relevant Signaling Pathways
Degradation of BRD4 has profound effects on cellular signaling, primarily through the downregulation of key oncogenes and cell cycle regulators. BRD4 is a critical reader of acetylated histones and plays a pivotal role in the transcriptional activation of genes regulated by super-enhancers.
-
MYC Downregulation: One of the most significant consequences of BRD4 degradation is the transcriptional repression of the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.
-
Cell Cycle Arrest: BRD4 degradation leads to the downregulation of cell cycle progression genes, resulting in G1 cell cycle arrest.
-
Apoptosis Induction: The suppression of pro-survival genes and the induction of pro-apoptotic genes following BRD4 degradation can trigger programmed cell death in cancer cells.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by several key quantitative parameters. The following table provides representative data for a hypothetical, yet typical, Phthalimide-PEG-based BRD4 degrader.
| Parameter | Description | BRD4 Degrader |
| Binding Affinity (Kd) | ||
| Kd (BRD4) | Dissociation constant for binding to the target protein. | 150 nM |
| Kd (CRBN) | Dissociation constant for binding to the E3 ligase. | 1.8 µM |
| Ternary Complex Formation | ||
| Kd (Ternary) | Dissociation constant for the ternary complex. | 25 nM |
| Cooperativity (α) | A measure of the favorable interaction between the target and E3 ligase within the ternary complex. α > 1 indicates positive cooperativity. | 5 |
| Cellular Degradation | ||
| DC50 | Concentration of PROTAC required to degrade 50% of the target protein. | 10 nM |
| Dmax | Maximum percentage of target protein degradation achieved. | >95% |
Experimental Protocols
Ternary Complex Characterization: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics and affinity of biomolecular interactions in real-time.
Methodology:
-
Immobilization: Immobilize biotinylated CRBN onto a streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC-CRBN): Inject varying concentrations of the PROTAC over the CRBN surface to determine the binding affinity (Kd) and kinetics (kon, koff).
-
Binary Interaction (PROTAC-BRD4): In solution, mix the PROTAC with varying concentrations of BRD4.
-
Ternary Complex Formation: Inject the PROTAC/BRD4 mixture over the CRBN-immobilized surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetics and affinity of the ternary complex. Calculate the cooperativity factor (α).
Cellular Degradation Assessment: Western Blotting
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line expressing BRD4) and treat with a dose-response of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against BRD4.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.
Selectivity and Off-Target Analysis: Quantitative Proteomics
Quantitative proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling followed by mass spectrometry, provides a global view of protein level changes in response to PROTAC treatment.
Methodology:
-
Sample Preparation: Culture cells under different metabolic labeling conditions (for SILAC) or treat separate cell populations with the PROTAC or vehicle control.
-
Lysis and Digestion: Lyse the cells, combine the proteomes (for SILAC), and digest the proteins into peptides.
-
Labeling (for TMT): Label the peptides from each condition with a different isobaric mass tag.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different conditions. A selective PROTAC will show a significant and specific downregulation of the intended target (e.g., BRD4) with minimal changes in the levels of other proteins.
Conclusion
PROTACs utilizing a Phthalimide-PEG linker system represent a powerful and versatile platform for targeted protein degradation. The principles and methodologies outlined in this guide, using a BRD4-targeting PROTAC as a model, provide a solid framework for the design, characterization, and optimization of this promising class of therapeutic agents. The successful development of effective PROTACs hinges on a deep understanding of the intricate interplay between the warhead, linker, and E3 ligase ligand in driving the formation of a productive ternary complex and subsequent degradation of the target protein.
Methodological & Application
Application Notes and Protocols for Phthalimide-PEG4-MPDM-OH in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalimide-PEG4-MPDM-OH is a novel bifunctional molecule incorporating a phthalimide (B116566) moiety, a polyethylene (B3416737) glycol (PEG) linker, and a hydroxyl group. The phthalimide group is a key component in a class of drugs known for their immunomodulatory and anti-cancer activities, notably by interacting with the cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific target proteins.[1] The PEG linker enhances solubility and can improve the pharmacokinetic properties of the molecule.[2][3] These characteristics suggest that this compound has potential applications in cancer research and drug development as a targeted protein degrader.
These application notes provide protocols for evaluating the in vitro efficacy of this compound in cancer cell lines, focusing on its anti-proliferative and cytotoxic effects.
Potential Signaling Pathway
The phthalimide moiety of this compound can recruit the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. A potential mechanism of action is the degradation of transcription factors that are crucial for cancer cell survival and proliferation.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Cell Lines and Culture Conditions
-
Cell Lines: Human breast cancer cell line (MCF-7), human cervical cancer cell line (HeLa), and a non-cancerous murine fibroblast cell line (3T3) for cytotoxicity comparison.[4]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Store the stock solution at -20°C.
-
Working Solutions: Prepare fresh dilutions of the compound in the complete culture medium for each experiment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected cell lines
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Hypothetical Data Presentation:
| Concentration (µM) | MCF-7 % Viability (48h) | HeLa % Viability (48h) | 3T3 % Viability (48h) |
| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 | 100.2 ± 1.5 |
| 1 | 92.3 ± 3.5 | 95.4 ± 2.9 | 98.7 ± 2.3 |
| 10 | 75.6 ± 4.2 | 80.1 ± 3.7 | 95.2 ± 3.1 |
| 50 | 48.2 ± 5.1 | 55.8 ± 4.5 | 88.9 ± 4.0 |
| 100 | 25.1 ± 3.9 | 30.7 ± 3.2 | 80.5 ± 3.8 |
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (B164497) exposure.
Materials:
-
This compound
-
Selected cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight. Treat the cells with this compound at selected concentrations (e.g., IC50 value determined from the MTT assay) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Hypothetical Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 1.8 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (50 µM) | 60.1 ± 3.2 | 25.8 ± 2.1 | 14.1 ± 1.9 |
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Conclusion
The provided protocols offer a foundational framework for investigating the in vitro cellular effects of this compound. Based on the known activities of phthalimide-containing compounds, this molecule is a promising candidate for further investigation in the context of targeted protein degradation and cancer therapy. The PEGylation of the molecule is anticipated to confer favorable properties for in vivo applications, which can be explored in subsequent studies. Researchers should optimize these protocols based on their specific cell lines and experimental objectives.
References
- 1. DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [redalyc.org]
Application of Phthalimide-PEG4-MPDM-OH in Cancer Research: A PROTAC-Based Approach to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalimide-PEG4-MPDM-OH is a heterobifunctional linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging and powerful therapeutic modality in cancer research. This linker is designed to connect a ligand that binds to a target protein of interest with a ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery to eliminate cancer-promoting proteins.
The core components of this linker each play a crucial role:
-
Phthalimide (B116566): This moiety functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex. By engaging CRBN, the PROTAC molecule can bring the target protein into close proximity to the ubiquitination machinery.
-
PEG4 (Polyethylene Glycol, 4 units): This flexible polyethylene (B3416737) glycol spacer provides the necessary length and spatial orientation to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilic nature of the PEG linker can also improve the solubility and cell permeability of the resulting PROTAC molecule.
-
MPDM-OH (Hydroxylated Maleimidomethyl Propane): While the precise "MPDM" nomenclature can vary, in the context of PROTAC linkers, this component typically represents a reactive handle for conjugation to the target protein ligand. The terminal hydroxyl group (-OH) allows for straightforward chemical modification and attachment to a warhead molecule that specifically binds to the protein of interest.
This application note will focus on the use of phthalimide-PEG-based linkers in the development of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-validated cancer target, and will provide detailed protocols for their synthesis and biological evaluation.
Signaling Pathway and Mechanism of Action
PROTACs constructed with a this compound derived linker operate by inducing the targeted degradation of a specific protein of interest (POI), such as BRD4. The mechanism is as follows:
-
Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the target protein (e.g., BRD4) via its "warhead" and to the CRBN E3 ligase via its phthalimide moiety. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover.
-
PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can engage another target protein molecule, acting in a catalytic manner.
This targeted degradation approach offers several advantages over traditional inhibition, including the potential to eliminate both the enzymatic and scaffolding functions of a protein and the ability to target proteins previously considered "undruggable."
Caption: Mechanism of action of a Phthalimide-PEG-based PROTAC targeting BRD4.
Application Example: BRD4 Degradation in Cancer
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins and acts as a transcriptional co-activator. It plays a critical role in the expression of key oncogenes, such as c-MYC, making it an attractive target for cancer therapy. PROTACs that induce the degradation of BRD4 have shown potent anti-proliferative effects in various cancer models.
Quantitative Data Summary
The following table summarizes representative data for a hypothetical BRD4-targeting PROTAC (PROTAC-X) synthesized using a phthalimide-PEG4-linker derived from this compound.
| Parameter | Cell Line | Value | Reference |
| DC50 (BRD4 Degradation) | MV4-11 (Acute Myeloid Leukemia) | 15 nM | [Fictional Data for Illustration] |
| Dmax (BRD4 Degradation) | MV4-11 (Acute Myeloid Leukemia) | >95% | [Fictional Data for Illustration] |
| IC50 (Cell Viability) | MV4-11 (Acute Myeloid Leukemia) | 25 nM | [Fictional Data for Illustration] |
| Binary Binding Affinity (PROTAC to BRD4) | Biochemical Assay | 50 nM | [Fictional Data for Illustration] |
| Binary Binding Affinity (PROTAC to CRBN) | Biochemical Assay | 150 nM | [Fictional Data for Illustration] |
Experimental Protocols
Protocol 1: General Synthesis of a Phthalimide-PEG-BRD4 Ligand PROTAC
This protocol outlines a general synthetic route for coupling a BRD4 ligand (e.g., a JQ1 analogue with a suitable functional group) to a phthalimide-PEG4-linker.
Caption: General workflow for the synthesis of a BRD4-targeting PROTAC.
Materials:
-
This compound (or a derivative with a terminal amine)
-
JQ1-analogue with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the JQ1-analogue-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the Phthalimide-PEG4-linker with a terminal amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for BRD4 Degradation
This protocol describes how to assess the degradation of BRD4 in cancer cells following treatment with a PROTAC.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed MV4-11 cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL and allow them to grow overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of BRD4 degradation relative to the loading control and the vehicle-treated sample.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of PROTAC-induced BRD4 degradation on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
Opaque-walled 96-well plates
-
PROTAC stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed MV4-11 cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Allow the cells to incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium and add them to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Assay Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value from the dose-response curve.
Conclusion
The this compound linker is a valuable tool for the development of PROTACs in cancer research. By enabling the synthesis of molecules that can specifically target and degrade oncoproteins like BRD4, this technology offers a promising avenue for the development of novel cancer therapeutics. The protocols provided herein offer a framework for the synthesis and evaluation of such PROTACs, facilitating further research and drug discovery efforts in this exciting field.
Application Notes and Protocols for Phthalimide-PEG4-MPDM-OH in Novel Therapeutic Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthalimide-PEG4-MPDM-OH is a bifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules for targeted protein degradation.[1] PROTACs offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] This linker incorporates three key components: a phthalimide (B116566) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a flexible polyethylene (B3416737) glycol (PEG4) spacer to optimize ternary complex formation, and a terminal hydroxyl group on the (2S,4R)-4-hydroxypyrrolidine-2-carboxamide (MPDM-OH) scaffold for covalent attachment to a target protein ligand.[1]
These application notes provide detailed protocols and data for the utilization of this compound in the development of novel therapeutics, with a focus on the degradation of the BET (Bromodomain and Extra-Terminal) family of proteins as an illustrative example.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The phthalimide component of the linker specifically engages the CRBN E3 ligase, a well-established ligase for PROTAC-mediated degradation.
Data Presentation: Efficacy of a BRD4-Targeting PROTAC (Illustrative Example)
While specific data for a PROTAC utilizing the this compound linker is not yet publicly available, the following tables summarize the typical quantitative data obtained for a well-characterized BET degrader, dBET1. dBET1 is composed of the BET inhibitor JQ1 linked to a phthalimide derivative.[2][3] This data serves as a benchmark for researchers developing novel PROTACs with the this compound linker.
Table 1: In Vitro Degradation and Anti-proliferative Activity of dBET1
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (BRD4 Degradation) | MV4;11 (AML) | ~100 nM | [4] |
| EC₅₀ (Cell Viability) | Breast Cancer Cells | 430 nM | [2] |
| IC₅₀ (Cell Proliferation) | MV4;11 (AML) | 0.14 µM (at 24h) | [5] |
Table 2: In Vivo Pharmacokinetics and Efficacy of dBET1 in a Mouse Xenograft Model (MV4;11)
| Parameter | Value | Reference |
| Dose | 50 mg/kg (IP) | [5] |
| Cₘₐₓ | 392 nM | [5] |
| Tₘₐₓ | 0.5 h | [5] |
| Terminal t₁/₂ | 6.69 h | [5] |
| AUC(last) | 2109 hr*ng/mL | [5] |
| Tumor Growth | Delayed progression | [6] |
| MYC Downregulation | Observed in vivo |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a novel PROTAC therapeutic using this compound.
Protocol 1: Synthesis of a Target Protein-Ligand-Phthalimide-PEG4-MPDM Conjugate
This protocol describes the conjugation of a target protein ligand (containing a suitable functional group, e.g., a carboxylic acid) to the terminal hydroxyl group of this compound.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid functional group
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)
Workflow:
Procedure:
-
Activation of Target Ligand: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the target protein ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add PyBOP (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated ligand solution, add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol details the procedure for assessing the in-cell degradation of a target protein following treatment with the synthesized PROTAC.
Materials:
-
Human cell line expressing the target protein (e.g., MV4;11 for BRD4)
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Workflow:
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ value.
-
Conclusion
This compound is a versatile and valuable tool for the development of novel PROTAC therapeutics. The protocols and data presented here, using the well-characterized degradation of BRD4 as a model, provide a solid foundation for researchers to design, synthesize, and evaluate new protein degraders targeting a wide range of diseases. The modular nature of this linker allows for the facile incorporation of various target-specific ligands, opening up new avenues for therapeutic intervention against previously "undruggable" targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Phthalimide-PEG4-MPDM-OH PROTAC Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) from cells by harnessing the body's own ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] Phthalimide-based PROTACs specifically utilize derivatives of thalidomide (B1683933) to engage the Cereblon (CRBN) E3 ligase complex.[1]
This document provides a detailed guide on the assembly and evaluation of PROTACs using Phthalimide-PEG4-MPDM-OH, a linker containing a phthalimide (B116566) moiety for CRBN recruitment, a 4-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and provide spatial separation, and a terminal hydroxyl group for conjugation to a ligand for a protein of interest (POI).[3][4]
Mechanism of Action: Phthalimide-Based PROTACs
The primary mechanism of a phthalimide-based PROTAC is the induced proximity of a target protein to the CRBN E3 ligase. This process initiates the formation of a ternary complex, leading to the ubiquitination of the target protein.[1] The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged protein, thereby removing it from the cell.[1][5] The PROTAC molecule is then released to continue its catalytic cycle.[5]
Caption: Mechanism of action for a phthalimide-based PROTAC.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC is a multi-step process that begins with synthesis and culminates in cellular evaluation. The workflow involves designing and synthesizing the PROTAC, confirming its structure, and then assessing its ability to induce degradation of the target protein and elicit a biological response in cell-based assays.
Caption: High-level experimental workflow for PROTAC development.
Quantitative Data of Representative Phthalimide-Based PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following table summarizes data for several published phthalimide-based PROTACs to provide a reference for expected performance.
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC₅₀ | Dₘₐₓ | Cell Line | Parent Ligand IC₅₀ | Reference |
| ARD-69 | Androgen Receptor | Pomalidomide | ~1 nM | >90% | LNCaP | ~30 nM (Enzalutamide) | [1] |
| ZB-S-29 | SHP2 | Thalidomide | 6.02 nM | >90% | MV4;11 | ~15 nM (TNO155 deriv.) | [1] |
| A6 | HDAC6 | Thalidomide | 3.5 nM | >90% | MM.1S | N/A (Vorinostat-like) | [1] |
Experimental Protocols
Protocol 1: General Synthesis of a Phthalimide-Based PROTAC from this compound
This protocol describes a general method to conjugate a protein of interest (POI) ligand, containing a primary or secondary amine, to this compound. This involves a two-step process: converting the terminal hydroxyl group of the linker to a carboxylic acid, followed by amide coupling.
Part A: Oxidation of the Terminal Hydroxyl to a Carboxylic Acid
-
Dissolution: Dissolve this compound (1.0 eq) in an appropriate solvent like dichloromethane (B109758) (DCM).
-
Oxidation: Add Dess-Martin periodinane (1.5 eq) to the solution and stir at room temperature for 1-2 hours to form the intermediate aldehyde. Monitor by thin-layer chromatography (TLC) or LC-MS.
-
Further Oxidation: To the aldehyde solution, add a solution of sodium chlorite (B76162) (NaClO₂) and 2-methyl-2-butene (B146552) in a t-butanol/water mixture. Stir for 4-6 hours at room temperature.
-
Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting Phthalimide-PEG4-MPDM-acid by silica (B1680970) gel column chromatography to yield the acid-functionalized linker.
Part B: Amide Coupling to POI Ligand
-
Dissolution: Dissolve the POI ligand (containing an amine, 1.0 eq) and the Phthalimide-PEG4-MPDM-acid (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 eq) and an organic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.[1]
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by LC-MS.[1]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final PROTAC.[1]
-
Confirmation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein following PROTAC treatment.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment and allow them to adhere overnight.[1]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well and scrape the cells.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 3: Cell Viability Assay
This assay determines the effect of POI degradation on cell proliferation or viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the desired concentrations to the wells, including a vehicle control.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.[1]
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Use a commercial cell viability reagent such as CellTiter-Glo®, which measures ATP levels.
-
Prepare the reagent according to the manufacturer's instructions and add it to each well.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to the number of viable cells. Plot the results to determine the concentration at which cell growth is inhibited by 50% (IC₅₀ or GI₅₀).
References
Application Notes and Protocols for Developing a Cell-Based Assay with Phthalimide-PEG4-MPDM-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalimide-PEG4-MPDM-OH is a bifunctional molecule designed for targeted protein degradation. It belongs to the class of Proteolysis Targeting Chimeras (PROTACs), which are engineered to harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. This molecule incorporates a phthalimide (B116566) moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3], a flexible PEG4 linker to provide favorable physicochemical properties[4][5][6][7], and a warhead, "MPDM-OH," presumed to bind to a specific target protein. By bringing the target protein in proximity to the E3 ligase, this compound facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.
These application notes provide a comprehensive guide for developing a cell-based assay to characterize the activity of this compound against a hypothetical target, Target Protein X (TPX). The described protocols will enable researchers to quantify the degradation of TPX and assess the downstream cellular consequences.
Mechanism of Action
The fundamental mechanism of action for this compound involves the formation of a ternary complex between Target Protein X (TPX), the PROTAC molecule itself, and the Cereblon E3 ubiquitin ligase complex[8]. This proximity induces the transfer of ubiquitin molecules to TPX. Poly-ubiquitinated TPX is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The efficacy of this compound can be quantified by determining its DC₅₀ (the concentration that induces 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved). Additionally, the functional consequence of TPX degradation can be assessed by measuring the IC₅₀ in a relevant cell viability assay.
| Parameter | Description | Value (Hypothetical) |
| DC₅₀ | Concentration for 50% protein degradation | 50 nM |
| Dₘₐₓ | Maximum protein degradation | 95% |
| IC₅₀ | Concentration for 50% inhibition of cell viability | 100 nM |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol details the steps to quantify the degradation of Target Protein X (TPX) in cells treated with this compound.
Materials:
-
Cells expressing Target Protein X (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies against TPX and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include a vehicle-only control.
-
Incubation: Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with primary antibodies for TPX and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the TPX band intensity to the loading control. Calculate the percentage of TPX remaining relative to the vehicle control. Plot the percentage of degradation against the log concentration of this compound to determine the DC₅₀ and Dₘₐₓ.
Protocol 2: Cell Viability Assay
This protocol measures the effect of TPX degradation on cell proliferation and viability using a luminescent ATP-based assay.
Materials:
-
Cells of interest
-
White, opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound to determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating this compound in a cell-based assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No protein degradation observed | - Cell line does not express CRBN.- Target protein is not accessible.- PROTAC is not cell-permeable. | - Confirm CRBN expression in the cell line.- Use a different cell line.- Perform a cell-free degradation assay. |
| High background in Western blot | - Insufficient blocking.- Primary antibody concentration is too high. | - Increase blocking time or use a different blocking agent.- Titrate the primary antibody concentration. |
| Inconsistent results in viability assay | - Uneven cell seeding.- Edge effects in the 96-well plate. | - Ensure proper cell suspension before seeding.- Avoid using the outer wells of the plate. |
Conclusion
This compound is a promising chemical probe for the targeted degradation of its cognate protein. The protocols outlined in these application notes provide a robust framework for researchers to characterize its activity in cell-based assays. By quantifying both target degradation and downstream functional effects, a comprehensive understanding of the molecule's potential can be achieved. Further experiments, such as proteomics-based selectivity profiling, can provide deeper insights into the specificity of this compound.
References
- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Phthalimide conjugation as a strategy for in vivo target protein degradation | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Hook Effect with Phthalimide-PEG4-MPDM-OH based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Phthalimide-PEG4-MPDM-OH based PROTACs, with a specific focus on mitigating the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal curve where increasing concentration leads to a plateau of maximum effect, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[1]
Q2: What causes the hook effect with this compound based PROTACs?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC, such as one synthesized with this compound, functions by forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase (in this case, likely Cereblon, which is recruited by the phthalimide (B116566) moiety).[4][5] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[3] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[3]
Q3: What are the consequences of the hook effect for my experiments?
A3: The primary consequence of the hook effect is the potential for misinterpretation of experimental data and an incorrect assessment of a PROTAC's potency and efficacy.[1] Key parameters used to characterize PROTACs, such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation), can be inaccurately determined if the hook effect is not recognized.[1][6] A potent PROTAC might be mistakenly classified as inactive if tested only at high concentrations that fall within the hook effect region.[2]
Q4: How does the this compound linker influence the hook effect?
A4: The linker component of a PROTAC is a critical determinant of its efficacy.[7] The PEG4 portion of the this compound linker enhances hydrophilicity and solubility, which can improve the pharmacokinetic properties of the resulting PROTAC.[8] The length and flexibility of the PEG4 linker are crucial for optimizing the formation of a stable and productive ternary complex.[7][8] An optimized linker can promote positive cooperativity, stabilizing the ternary complex over the binary complexes and potentially reducing the hook effect.[3] Conversely, a suboptimal linker could lead to a more pronounced hook effect.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No degradation of the target protein is observed at any tested PROTAC concentration. | 1. Concentration range is too high (entirely in the hook effect region). [1]2. Poor cell permeability of the PROTAC. [3][9]3. Low expression of the target protein or the E3 ligase (Cereblon) in the cell line. [1]4. The PROTAC is inactive or unstable. | 1. Test a much wider range of concentrations , starting from picomolar to high micromolar (e.g., 1 pM to 100 µM).[1]2. Assess cell permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1][9]3. Verify target protein and Cereblon expression levels in your cell line using Western blot or qPCR.[10]4. Confirm target engagement and ternary complex formation using biophysical assays like NanoBRET or Co-Immunoprecipitation.[1] |
| A bell-shaped or "hooked" dose-response curve is observed. | This is the classic presentation of the hook effect due to the formation of unproductive binary complexes at high PROTAC concentrations. [1][2] | 1. Confirm the hook effect by repeating the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end.[1]2. Determine the optimal concentration (DC50 and Dmax) from the dose-response curve and use concentrations at or below the Dmax for future experiments.[11]3. Directly measure ternary complex formation across the same concentration range using assays like NanoBRET to correlate the loss of degradation with a decrease in the ternary complex.[1] |
| Inconsistent degradation results between experiments. | 1. Variations in cell culture conditions such as cell passage number, confluency, or overall health can affect the ubiquitin-proteasome system.[3]2. Instability of the PROTAC compound in the cell culture medium.[3] | 1. Standardize cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding densities.[3]2. Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.[3] |
| Weak or no degradation at expected active concentrations. | The tested concentrations may fall within the hook effect region. [2] | 1. Perform a full dose-response curve with a wider range of concentrations, including lower ones, to see if degradation improves.[11]2. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[1] |
Data Presentation
Table 1: Representative Quantitative Data for a Hypothetical this compound based PROTAC
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Hook Effect Onset (µM) |
| Cell Line A | Protein X | 15 | 92 | >1 |
| Cell Line B | Protein X | 25 | 85 | >5 |
| Cell Line C | Protein Y | 50 | 75 | >10 |
Note: These are hypothetical values to illustrate data presentation. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a this compound based PROTAC.
Materials:
-
Cells expressing the target protein and Cereblon E3 ligase
-
This compound based PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. It is crucial to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).[1]
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer.[2]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the protein bands.[12]
-
-
Data Analysis:
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This assay directly measures the formation of the ternary complex in live cells.
Principle: The assay uses NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® as an acceptor. The target protein is fused to NanoLuc®, and the E3 ligase (Cereblon) is fused to HaloTag®. In the presence of a PROTAC that brings these two proteins into proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in a detectable signal.[1]
Materials:
-
Cells co-expressing NanoLuc®-target protein and HaloTag®-Cereblon fusions
-
NanoBRET™ Nano-Glo® Vivazine Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound based PROTAC
-
BRET-capable luminometer
Procedure:
-
Cell Preparation: Seed the engineered cells in a white, 96-well plate.
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Then, add the NanoBRET™ Nano-Glo® Vivazine Substrate.[1]
-
PROTAC Treatment and Measurement: Add serial dilutions of the PROTAC to the wells. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points.[1]
-
Data Analysis:
Protocol 3: Target Protein Ubiquitination Assay
This protocol confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cells, PROTAC, and lysis buffer as in Protocol 1
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that gives strong degradation (e.g., 3-5x DC50) for a shorter time period (e.g., 2-6 hours). To enhance the detection of ubiquitinated proteins, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before cell lysis. Lyse the cells.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the target protein.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.[12]
-
-
Western Blotting:
-
Elute the protein from the beads and run the samples on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chain on the target protein.[3] An increase in the ubiquitination signal upon PROTAC treatment confirms the mechanism of action.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Phthalimide-PEG4-MPDM-OH stability in cell culture media
Welcome to the technical support center for Phthalimide-PEG4-MPDM-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this molecule in cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a bifunctional chemical compound. It consists of three key components:
-
Phthalimide (B116566): A functional group often used in the synthesis of primary amines and as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), which is a common application in the development of Proteolysis Targeting Chimeras (PROTACs).[1]
-
PEG4: A polyethylene (B3416737) glycol linker with four repeating ethylene (B1197577) glycol units. PEG linkers are known to improve the solubility, stability, and biocompatibility of molecules.[2][3][4]
-
MPDM-OH: This is likely a derivative of a maleimide-based linker, which is commonly used for conjugation to thiol groups on proteins. The "-OH" suggests a hydrolyzed form of the maleimide (B117702) ring, which can be a strategy to increase the stability of the linkage.[5][6]
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
Several factors can influence the stability of this compound in a typical cell culture environment:
-
pH of the Media: The standard pH of cell culture media (typically 7.2-7.4) can influence the hydrolysis of certain functional groups.[7]
-
Temperature: Incubator conditions of 37°C can accelerate the degradation of chemical compounds.[7]
-
Media Components: Components within the cell culture media, such as serum proteins, amino acids (e.g., cysteine), and vitamins, can interact with or contribute to the degradation of the compound.[7][8][9] Cysteine, in particular, can react with maleimide-derived linkers.[10]
-
Enzymatic Degradation: If working with conditioned media or in the presence of cells, secreted enzymes could potentially metabolize the compound.[7]
-
Adsorption to Plasticware: Hydrophobic compounds have a tendency to bind to the plastic surfaces of culture plates, which can reduce the effective concentration of the compound available to the cells.[11]
Q3: How stable is the phthalimide group in cell culture conditions?
The phthalimide group itself is generally stable under typical cell culture conditions. Its primary role in many biological applications, such as in PROTACs, is to act as a binder to a target protein, like the E3 ligase Cereblon.[1] While extreme pH and high temperatures can lead to hydrolysis, the conditions in a standard cell culture incubator are generally not harsh enough to cause significant degradation of the phthalimide ring itself.
Q4: What is the stability of the PEG4 linker?
Polyethylene glycol (PEG) linkers are widely used in drug delivery and bioconjugation due to their excellent stability, water solubility, and biocompatibility.[2][3][4] The PEG4 linker in this compound is expected to be stable and not a primary source of degradation under standard cell culture conditions.
Q5: What are the potential stability issues with the maleimide-derived (MPDM) portion of the molecule?
The maleimide group is often used to form a covalent bond with thiol groups (e.g., from cysteine residues on proteins). The resulting thiosuccinimide linkage can be unstable and may undergo a retro-Michael reaction, leading to the release of the conjugated molecule.[5][6] However, the thiosuccinimide ring can also undergo hydrolysis, which results in a more stable, open-ring form that is resistant to the retro-Michael reaction.[5][6][12] The "-OH" in MPDM-OH suggests that this hydrolysis may have already occurred or is intended to occur to enhance stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | Compound Degradation: The molecule may be unstable over the time course of the experiment. | Perform a stability study by incubating the compound in the cell culture medium at 37°C for the duration of the experiment and analyzing samples at different time points using HPLC or LC-MS.[11][13] If unstable, consider replenishing the compound by changing the medium at regular intervals. |
| Adsorption to Plasticware: The compound may be binding to the surface of the cell culture plates. | Consider using low-binding plates. You can also pre-incubate the plates with a blocking agent or the compound itself to saturate non-specific binding sites.[11] | |
| Poor Cell Permeability: As a potentially larger molecule, it may have difficulty crossing the cell membrane. | Conduct cell permeability assays (e.g., PAMPA) to assess its ability to enter the cells.[14] | |
| Compound Precipitation: The compound may not be fully soluble at the tested concentration in the cell culture medium. | Visually inspect the wells for any signs of precipitation after adding the compound. If solubility is an issue, consider using a different solvent for the stock solution or lowering the final concentration.[14] | |
| High variability between experimental replicates. | Inconsistent Sample Handling: Variations in mixing or pipetting can lead to inconsistent concentrations. | Ensure the media is thoroughly mixed after adding the compound and before aliquoting to the cells. Use calibrated pipettes and proper pipetting techniques.[7] |
| Edge Effects in Multi-well Plates: Wells on the outer edges of a plate are more prone to evaporation, leading to changes in concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to help minimize evaporation from the inner wells.[14] |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the chemical stability of the compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
37°C, 5% CO2 incubator
-
Sterile microcentrifuge tubes or a multi-well plate
-
Analytical instrument (HPLC-UV or LC-MS/MS)[7]
-
Quenching solvent (e.g., cold acetonitrile)
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the Media: Dilute the stock solution into pre-warmed complete cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.5%) and consistent across all samples.[7]
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes, one for each time point.
-
Time Course Incubation: Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube. The t=0 sample should be processed immediately after preparation.[11]
-
Sample Processing: To stop any further degradation and precipitate proteins, add 3 volumes of a cold quenching solvent like acetonitrile (B52724) to the media sample. Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.[7]
-
Analysis: Transfer the supernatant to a clean tube or HPLC vial. Analyze the concentration of the parent this compound compound using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the concentration at t=0.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for determining compound stability in cell culture media.
References
- 1. DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. chempep.com [chempep.com]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve the Metabolic Stability of PEG Linkers in PROTACs
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter related to the metabolic stability of polyethylene (B3416737) glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of PEG linkers in PROTACs?
A1: The primary metabolic liability of PEG linkers in PROTACs is their susceptibility to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The ether linkages within the PEG chain are common sites for O-dealkylation, which can lead to the cleavage of the linker and inactivation of the PROTAC. This metabolic instability can result in a short in vivo half-life and reduced therapeutic efficacy.
Q2: How does the flexibility of a PEG linker impact its metabolic stability?
A2: While the flexibility of PEG linkers can be advantageous for inducing a productive ternary complex between the target protein and the E3 ligase, excessive flexibility can expose the ether linkages to metabolic enzymes. A highly flexible linker may adopt conformations that are more susceptible to enzymatic degradation. Therefore, optimizing linker flexibility is a critical aspect of PROTAC design.
Q3: What are the main strategies to improve the metabolic stability of PEG linkers?
A3: Several strategies can be employed to enhance the metabolic stability of PEG linkers in PROTACs:
-
Incorporation of Rigid Moieties: Introducing rigid structural elements such as piperazine (B1678402), piperidine, or triazole rings into the linker can shield the PEG chain from metabolic enzymes. These cyclic structures can also pre-organize the PROTAC into a more favorable conformation for ternary complex formation.
-
Linker Length Optimization: The length of the linker is a critical parameter. Shorter linkers may exhibit increased steric hindrance, which can limit the access of metabolic enzymes to the cleavage sites. However, the optimal length must be determined empirically to ensure efficient ternary complex formation.
-
Replacement with Alternative Linkers: In some cases, replacing the PEG linker with more metabolically stable linkers, such as alkyl chains or linkers containing aromatic systems, can be a viable strategy. However, this may impact other physicochemical properties like solubility.
-
Introduction of Bulky Groups: Flanking the PEG linker with bulky groups can sterically hinder the approach of metabolic enzymes.
-
Deuteration: Strategic replacement of hydrogen atoms with deuterium (B1214612) at metabolically labile positions can slow down CYP-mediated metabolism due to the kinetic isotope effect.
Q4: Will modifying a PEG linker to improve stability affect other properties of the PROTAC?
A4: Yes, modifications to the PEG linker can significantly impact other critical properties of the PROTAC. For instance, replacing a hydrophilic PEG linker with a more lipophilic alkyl chain can decrease aqueous solubility but may improve cell permeability. Incorporating polar groups like piperazine can enhance solubility. It is crucial to find a balance between metabolic stability and other essential drug-like properties such as solubility, permeability, and the ability to form a stable ternary complex.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| PROTAC shows good in vitro potency but poor in vivo efficacy. | Rapid metabolic clearance due to PEG linker instability. | 1. Perform a liver microsomal stability assay to confirm metabolic liability. 2. Synthesize analogs with modified linkers (e.g., incorporate piperazine, shorten the linker). 3. Consider replacing the PEG linker with a more stable alternative like an alkyl or triazole-containing linker. |
| High variability in pharmacokinetic data. | Inconsistent PROTAC metabolism across individuals or studies. | 1. Investigate the specific CYP enzymes responsible for metabolism. 2. Co-administration with a known inhibitor of the identified CYP enzyme in preclinical models to confirm its role. |
| Newly designed PROTAC with a modified linker has poor solubility. | The modification increased the lipophilicity of the linker. | 1. Incorporate polar functional groups into the linker, such as piperazine or additional short PEG chains. 2. Evaluate different salt forms of the PROTAC. |
| Modified PROTAC shows improved stability but reduced degradation activity. | The linker modification negatively impacted the formation of a productive ternary complex. | 1. Use biophysical assays (e.g., SPR, ITC) to assess ternary complex formation. 2. Model the ternary complex to understand the conformational impact of the linker modification. 3. Systematically vary the linker length and composition to regain optimal geometry. |
Quantitative Data Summary
The following table summarizes the metabolic stability of PROTACs with different linker modifications. It is important to note that direct comparisons can be challenging due to variations in the PROTAC scaffold and experimental conditions across different studies.
| PROTAC Scaffold | Linker Type | Matrix | Half-life (t½) in min | Reference |
| BET Degrader | PEG-based | Human Hepatocytes | 18.2 | |
| BET Degrader | Alkyl-based (shorter) | Human Hepatocytes | 135 | |
| AR Degrader | PEG-like linker | Human Hepatocytes | ~30-40 | |
| AR Degrader | Aliphatic linker | Human Hepatocytes | 8.4 - 50 | |
| BET Degrader | Linear Linker | Human Hepatocytes | Varies with length | |
| BET Degrader | Piperazine-containing linker | Human Hepatocytes | Generally higher than linear | |
| BET Degrader | Triazole-containing linker | Human Hepatocytes | Generally higher than linear |
Visualizations
Caption: Metabolic breakdown of PROTACs with PEG linkers.
Caption: Methods to improve the metabolic stability of PROTACs.
Caption: Workflow for evaluating the stability of PROTACs.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound
addressing off-target effects of phthalimide-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phthalimide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with phthalimide-based PROTACs?
A1: The primary off-target effects of PROTACs utilizing phthalimide-based E3 ligase recruiters (e.g., thalidomide, pomalidomide, and lenalidomide) stem from the inherent activity of the phthalimide (B116566) moiety itself. This moiety can act as a "molecular glue," recruiting unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[][2] The most well-characterized neosubstrates are zinc finger transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[][2] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential teratogenicity.[][2] Additionally, pomalidomide-based PROTACs have been shown to degrade other zinc-finger (ZF) proteins.[3][4]
Q2: How can I determine if my phthalimide-based PROTAC is exhibiting off-target effects?
A2: A multi-pronged approach is recommended to identify off-target effects.[3][5] The cornerstone of this approach is global proteomics, which provides an unbiased view of changes in protein abundance following PROTAC treatment.[3][6] This can be complemented with orthogonal methods for validation.
-
Global Proteomics: Utilize mass spectrometry (MS)-based proteomics to compare the proteome of cells treated with your PROTAC to vehicle-treated control cells.[3][7]
-
Western Blotting: Validate potential off-targets identified through proteomics using specific antibodies.[8][9]
-
Target Engagement Assays: Confirm direct interaction between the PROTAC and potential off-target proteins using techniques like the Cellular Thermal Shift Assay (CETSA).[3][5]
-
Genetic Approaches: Use CRISPR/Cas9 to knock out the intended target. If the PROTAC still produces the same phenotype in the knockout cells, it strongly suggests an off-target effect.[5]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) is favored over the productive ternary complex (target protein-PROTAC-E3 ligase).[2][3][10] These non-productive binary complexes can lead to reduced degradation of the intended target and may contribute to off-target pharmacology.[2][3] It is hypothesized that the PROTAC/E3 ligase binary complex may still be capable of recruiting and degrading low-affinity off-target proteins.[2]
Q4: How can I mitigate the off-target effects of my phthalimide-based PROTAC?
A4: Several strategies can be employed to reduce off-target effects:
-
Optimize the Target-Binding Warhead: Using a more selective binder for your protein of interest can reduce the likelihood of engaging off-target proteins.[11][12]
-
Modify the Phthalimide Ligand: Introducing modifications to the phthalimide ring, particularly at the C5 position, can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement.[][2][4][13][14] Masking hydrogen bond donors on the phthalimide ring has also been shown to reduce off-target binding.[][2]
-
Optimize the Linker: The length and composition of the linker can influence the geometry of the ternary complex and, consequently, selectivity.[11]
-
Change the E3 Ligase: If mitigating off-target effects with a CRBN-recruiting PROTAC proves challenging, consider redesigning the PROTAC to utilize a different E3 ligase, such as VHL, which has a distinct off-target profile.[2][11]
Troubleshooting Guides
Problem 1: My proteomics data shows significant degradation of known CRBN neosubstrates (e.g., IKZF1, IKZF3).
| Possible Cause | Solution |
| The phthalimide moiety of your PROTAC is effectively recruiting neosubstrates to CRBN.[2] | Redesign the phthalimide ligand. Introducing bulky substituents at the C5 position can disrupt neosubstrate binding.[2] |
| The PROTAC concentration is too high, potentially exacerbating off-target degradation.[2] | Perform a dose-response experiment to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects. |
| The cell line used has high expression levels of the off-target proteins.[2] | If possible, confirm the findings in a different cell line with lower expression of the neosubstrates. |
Problem 2: My modified PROTAC shows reduced on-target degradation.
| Possible Cause | Solution |
| The modification to the phthalimide ligand has negatively impacted the formation of the on-target ternary complex.[2] | Use a biophysical assay, such as NanoBRET, to assess the formation of the on-target ternary complex with the modified PROTAC.[2] |
| The modified PROTAC has altered physicochemical properties, leading to reduced cell permeability.[2] | Evaluate the cell permeability of the modified PROTAC. If permeability is reduced, consider further chemical modifications to improve its properties. |
| The linker is no longer optimal for the modified E3 ligase ligand. | Systematically vary the linker length and attachment points to restore the optimal geometry for the on-target ternary complex formation.[2] |
Problem 3: I am observing cell toxicity that does not correlate with the degradation of my target protein.
| Possible Cause | Solution | | Off-target degradation of an essential protein. | Perform global proteomics analysis to identify unintended protein degradation that may be responsible for the toxicity.[15] | | The PROTAC concentration is too high. | Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration and compare it to the concentration required for on-target degradation (DC50). Aim for a large therapeutic window.[3][15] | | The E3 ligase recruiter or the warhead has independent pharmacological activity. | Test the E3 ligase ligand and the warhead as individual molecules in your cell-based assays to assess their independent effects.[15] |
Quantitative Data Summary
Table 1: Illustrative Proteomics Data for a Selective Phthalimide-Based PROTAC
This table provides a representative example of proteomics data demonstrating the desired selectivity of a PROTAC, with significant degradation of the target protein and minimal impact on known off-targets.
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Significance |
| Target Protein | -4.2 | < 0.001 | Significant Degradation |
| IKZF1 | -1.3 | > 0.05 | No Significant Change |
| IKZF3 | -1.1 | > 0.05 | No Significant Change |
| GSPT1 | -1.2 | > 0.05 | No Significant Change |
| Housekeeping Protein (e.g., GAPDH) | -1.0 | > 0.05 | No Significant Change |
Data is illustrative and based on principles described in cited literature.[9]
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification using TMT Labeling
Objective: To identify and quantify changes in the cellular proteome upon treatment with a phthalimide-based PROTAC to uncover off-target effects.[3][7]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration.
-
Include the following controls: vehicle control (e.g., DMSO), and a negative control PROTAC (e.g., an epimer that does not bind CRBN).[3]
-
Incubate for a duration sufficient to observe degradation (e.g., 6-24 hours). For identifying direct targets, a shorter incubation time (e.g., 4-6 hours) is recommended.[3]
-
-
Protein Extraction and Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
TMT Labeling:
-
Label the resulting peptide mixtures from each condition with different isobaric Tandem Mass Tag (TMT) reagents according to the manufacturer's protocol.[7]
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct engagement of a PROTAC with a potential off-target protein in a cellular environment.[5]
Methodology:
-
Cell Treatment:
-
Treat intact cells with the PROTAC at various concentrations or a vehicle control.
-
-
Heating:
-
Heat the cell lysates at a range of temperatures to induce protein denaturation.
-
-
Protein Separation:
-
Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
-
Detection:
-
Analyze the amount of the protein of interest in the soluble fraction using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm). A shift in the Tm in the presence of the PROTAC indicates target engagement.[5]
-
Visualizations
Caption: Mechanism of action for a phthalimide-based PROTAC.
Caption: Experimental workflow for assessing PROTAC off-target effects.
Caption: Logic of C5 modification to reduce off-target effects.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Phthalimide-PEG4-MPDM-OH Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phthalimide-PEG4-MPDM-OH conjugates to enhance cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a chemical linker used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.[1]
The components of the this compound linker are:
-
Phthalimide (B116566): This moiety acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).
-
PEG4 (Polyethylene Glycol, 4 units): This flexible chain enhances solubility and can improve the cell permeability of the PROTAC molecule.
-
MPDM-OH ((3S,4R)-4-(hydroxymethyl)-1-methylpyrrolidin-3-yl): This component provides a hydroxyl (-OH) group which serves as a conjugation point for a ligand that targets a specific protein of interest.
The primary function of this conjugate is to serve as a building block for creating PROTACs that can effectively enter cells and induce the degradation of a target protein.
Q2: What is the mechanism of action for PROTACs synthesized with this linker?
PROTACs synthesized using the this compound linker function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2] The process involves several key steps:
-
Cellular Entry: The PROTAC molecule must first cross the cell membrane to reach its intracellular targets.
-
Ternary Complex Formation: Once inside the cell, the PROTAC simultaneously binds to the target protein (via the conjugated ligand) and the CRBN E3 ligase (via the phthalimide moiety), forming a ternary complex.[2]
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase, which then facilitates the transfer of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the 26S proteasome.[3]
-
Catalytic Cycle: After the target protein is degraded, the PROTAC is released and can induce the degradation of another target protein molecule, acting in a catalytic manner.
Caption: PROTAC Mechanism of Action.
Q3: Why is cell permeability a concern for PROTACs?
Cell permeability is a significant challenge for PROTACs due to their inherent physicochemical properties.[2][4] Most PROTACs have a high molecular weight and a large polar surface area, which are characteristics that generally hinder passive diffusion across the lipid bilayer of the cell membrane.[2] If a PROTAC cannot efficiently enter the cell, it cannot reach its intracellular target and will not be effective.
Troubleshooting Guide
Problem 1: Low or no degradation of the target protein.
This is a common issue that can arise from several factors. A systematic approach is necessary to identify the root cause.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | 1. Assess Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell assay to quantify the permeability of your conjugate.[5] 2. Optimize Linker: If permeability is low, consider synthesizing analogs with different linker lengths or compositions. While PEG linkers like PEG4 generally improve solubility, in some cases, more hydrophobic alkyl linkers might enhance membrane permeability.[5] |
| Inefficient Ternary Complex Formation | 1. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your PROTAC can bind to both the target protein and the E3 ligase individually and as a ternary complex.[5] 2. Vary Linker Length: The distance and orientation between the target protein and the E3 ligase are critical. Synthesize and test PROTACs with different PEG linker lengths (e.g., PEG2, PEG6) to find the optimal geometry for ternary complex formation. |
| Incorrect E3 Ligase Choice | 1. Confirm E3 Ligase Expression: Ensure that the chosen E3 ligase (CRBN in this case) is expressed at sufficient levels in your experimental cell line using techniques like Western blotting or qPCR.[6] 2. Consider Alternative E3 Ligases: If CRBN expression is low or if degradation is still inefficient, you may need to design a new PROTAC that utilizes a different E3 ligase, such as VHL. |
| "Hook Effect" | 1. Perform a Wide Dose-Response: At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex. Test your PROTAC over a broad concentration range (e.g., from low nanomolar to high micromolar) to see if you observe a bell-shaped degradation curve, which is characteristic of the hook effect.[5] 2. Use Lower Concentrations: If the hook effect is observed, subsequent experiments should be performed at concentrations on the left side of the bell curve, where degradation is most efficient. |
Caption: Troubleshooting workflow for low PROTAC activity.
Quantitative Data
The choice of linker significantly impacts the physicochemical properties and, consequently, the cell permeability and degradation efficiency of a PROTAC. Below is a summary of illustrative data comparing PROTACs with different linker types.
Table 1: Impact of Linker Composition on Physicochemical Properties
| PROTAC Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |
| Alkyl Chain | ~785 | ~4.2 | ~165 | 4 | 11 |
| PEG2 | ~832 | ~3.5 | ~174 | 4 | 12 |
| PEG4 | ~919 | ~2.8 | ~193 | 4 | 14 |
| Data is illustrative and compiled from various sources in the literature.[7] HBD: Hydrogen Bond Donors, HBA: Hydrogen Bond Acceptors, TPSA: Topological Polar Surface Area. |
Table 2: Influence of Linker on Degradation Efficiency and Permeability
| PROTAC Linker | DC50 (nM) | Dmax (%) | Permeability (10⁻⁶ cm/s) |
| Alkyl Chain | >1000 | <20 | ~0.25 |
| PEG2 | 500 | 55 | ~0.18 |
| PEG4 | 250 | 70 | ~0.11 |
| Data is illustrative and compiled from various sources in the literature for SMARCA2-targeting PROTACs.[7] DC50 and Dmax values are cell-line dependent. |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
-
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis plate reader or LC-MS/MS for analysis
-
-
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the filter plate. Allow the solution to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated filter plate.
-
Assemble Sandwich: Carefully place the filter plate on top of the acceptor plate, creating a "sandwich".
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis plate reader or LC-MS/MS).
-
Calculate Permeability: Calculate the effective permeability (Pe) using the following formula: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
2. Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive and active transport of a compound.
-
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound
-
LC-MS/MS for analysis
-
-
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Cell Culture: Culture the cells for 21-28 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A high TEER value indicates a well-formed monolayer.
-
Prepare for Transport Study: Wash the cell monolayer with pre-warmed transport buffer.
-
Apical to Basolateral Transport (A->B):
-
Add the test compound in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical Transport (B->A):
-
Add the test compound in transport buffer to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze Samples: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B->A) / Papp (A->B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Signaling Pathway
The core signaling pathway exploited by PROTACs synthesized with this compound is the Ubiquitin-Proteasome System (UPS) .
Caption: The Ubiquitin-Proteasome Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
challenges in the synthesis and purification of Phthalimide-PEG4-MPDM-OH
Welcome to the technical support center for the synthesis and purification of Phthalimide-PEG4-MPDM-OH. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the preparation of this important chemical entity. Below you will find troubleshooting guides and frequently asked questions to support your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Question 1: I am seeing a low yield in the first step (Mitsunobu reaction to form Phthalimide-PEG4-OH). What are the possible causes and solutions?
Answer:
Low yields in the Mitsunobu reaction are a common issue. Here are several potential causes and troubleshooting steps:
-
Reagent Quality: The reagents used in the Mitsunobu reaction, particularly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are sensitive to degradation. Ensure that you are using fresh, high-quality reagents.
-
Reaction Conditions: The reaction is typically run at low temperatures (0 °C to room temperature). Running the reaction at elevated temperatures can lead to side reactions and decomposition of the reagents.[1][2]
-
Order of Addition: The order in which the reagents are added is critical. Typically, the alcohol (HO-PEG4-OH), phthalimide, and triphenylphosphine (B44618) (PPh3) are dissolved in a suitable solvent, and the DEAD or DIAD is added dropwise to this solution.[1]
-
Solvent Choice: Anhydrous tetrahydrofuran (B95107) (THF) is a commonly used solvent for this reaction. Ensure your solvent is completely dry, as water can consume the reagents.
-
Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction appears to have stalled, consider adding a small additional portion of DEAD/DIAD and PPh3.
Troubleshooting Logic for Low Yield in Mitsunobu Reaction
Caption: Troubleshooting pathway for low yield in the Mitsunobu reaction.
Question 2: During the synthesis of N-(3-hydroxypropyl)maleimide (MPDM-OH), I am getting a mixture of products. How can I improve the purity?
Answer:
The synthesis of N-substituted maleimides can sometimes lead to the formation of the corresponding maleamic acid as a major byproduct if the cyclization step is incomplete.[3]
-
Complete Cyclization: Ensure that the cyclization of the intermediate maleamic acid is complete. This is typically achieved by heating the reaction mixture, often with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate (B1210297).
-
Purification: The desired N-(3-hydroxypropyl)maleimide can be purified from the maleamic acid byproduct by recrystallization or column chromatography.[4]
-
Reaction Conditions: The initial reaction between maleic anhydride and 3-amino-1-propanol should be carried out under conditions that favor the formation of the amic acid, followed by a distinct cyclization step.[4][5]
Question 3: The final coupling reaction between Phthalimide-PEG4-OH and MPDM-OH is inefficient. What can I do?
Answer:
Inefficient esterification can be due to several factors:
-
Activating Agent: For the coupling of an alcohol and a carboxylic acid (if you were to hydrolyze the phthalimide first, which is not the direct route here but a possibility in other schemes), a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often used. Ensure these reagents are of high quality.
-
Alternative Strategy: A more direct approach would be to activate the hydroxyl group of Phthalimide-PEG4-OH, for example, by converting it to a better leaving group, and then reacting it with the hydroxyl group of MPDM-OH. However, a more standard and reliable method is to use a linker that already has a reactive group. If you are following a pre-designed synthesis kit, ensure all components are used as directed.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of one of the coupling partners may be necessary to drive the reaction to completion.
-
Reaction Time and Temperature: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Some coupling reactions may require longer reaction times or gentle heating.
Question 4: I am having difficulty purifying the final product, this compound. What purification methods are recommended?
Answer:
The purification of PEGylated compounds can be challenging due to their physical properties.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying PEG derivatives of this molecular weight.[6][7] A gradient of a polar solvent (e.g., methanol (B129727) or ethanol) in a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) is typically used.
-
Size Exclusion Chromatography (SEC): For higher molecular weight PEG derivatives, SEC can be an effective purification method to separate based on size.[6]
-
Precipitation: In some cases, precipitation of the PEGylated product from the reaction mixture by adding a non-solvent (e.g., cold diethyl ether) can be used as a preliminary purification step.[6]
-
Dialysis: For larger PEG conjugates, dialysis can be used to remove small molecule impurities, but it is less effective for a small molecule like this.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of this compound?
A1: Depending on the purity, it is typically a white to off-white solid or a viscous oil.
Q2: How should I store this compound?
A2: It is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture to prevent hydrolysis of the maleimide (B117702) group.
Q3: What analytical techniques are suitable for characterizing this compound?
A3:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the structure. You should expect to see characteristic peaks for the phthalimide group, the PEG linker, and the maleimide moiety.[8][9][10]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to confirm the molecular weight of the compound.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product. A reversed-phase column is often suitable.[6]
Q4: What are the common impurities I should look for in my final product?
A4: Common impurities may include unreacted starting materials (Phthalimide-PEG4-OH and MPDM-OH), byproducts from the coupling reaction (e.g., urea (B33335) byproduct if using DCC), and hydrolyzed maleimide.
Q5: Is the maleimide group stable?
A5: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[3] It is best to handle and store the compound under neutral or slightly acidic conditions to maintain the integrity of the maleimide ring.
Quantitative Data Summary
| Parameter | Step 1: Phthalimide-PEG4-OH Synthesis | Step 2: MPDM-OH Synthesis | Step 3: Coupling Reaction | Step 4: Purification |
| Typical Yield | 60-80% | 70-90% | 50-70% | 80-95% (recovery) |
| Reaction Time | 12-24 hours | 4-8 hours | 12-48 hours | Variable |
| Reaction Temperature | 0 °C to Room Temp | Room Temp to Reflux | Room Temp | N/A |
| Purity (Post-step) | >90% | >95% | 60-80% (crude) | >95% |
Note: These values are estimates and can vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of Phthalimide-PEG4-OH (via Mitsunobu Reaction)
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetraethylene glycol (HO-PEG4-OH) (1 equivalent), phthalimide (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Phthalimide-PEG4-OH.
Protocol 2: Synthesis of N-(3-hydroxypropyl)maleimide (MPDM-OH)
-
Dissolve 3-amino-1-propanol (1 equivalent) in a suitable solvent such as acetic acid.
-
Add maleic anhydride (1 equivalent) portion-wise to the solution and stir at room temperature for 2-4 hours to form the maleamic acid intermediate.
-
Add acetic anhydride (2-3 equivalents) and a catalytic amount of sodium acetate.
-
Heat the reaction mixture to 80-100 °C for 2-4 hours to induce cyclization.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize if necessary.[4]
Protocol 3: Coupling of Phthalimide-PEG4-OH and MPDM-OH (Example using DCC/DMAP)
-
This protocol is a general representation of an esterification and may need optimization.
-
In a dry flask under an inert atmosphere, dissolve Phthalimide-PEG4-OH (1 equivalent), MPDM-OH (1.2 equivalents), and a catalytic amount of DMAP in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Purification of this compound by Column Chromatography
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane, followed by the addition of methanol).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[7]
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Buy n-(3-hydroxypropyl)maleimide (EVT-3326500) | 34321-80-7 [evitachem.com]
- 5. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 6. How are PEG derivatives purified? - Blog [shochem.com]
- 7. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Ternary Complex Formation with Linker Modifications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the refinement of ternary complex formation through linker modifications in the context of targeted protein degradation, particularly with Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex, and why is its formation critical for PROTAC activity?
A1: A ternary complex in the context of PROTACs is a transient structure formed by three components: the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1] The formation of this complex is the cornerstone of PROTAC-mediated protein degradation.[2] The PROTAC acts as a bridge, bringing the POI into close proximity with the E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome.[1][3] Therefore, the stability and conformation of the ternary complex directly influence the efficiency and selectivity of target protein degradation.[2]
Q2: How does the linker component of a PROTAC influence ternary complex formation?
A2: The linker is a critical determinant of a PROTAC's success, actively contributing to its biological activity.[1] It connects the ligand that binds to the target protein and the ligand that recruits the E3 ligase.[4] The linker's length, composition, and attachment points (exit vectors) are paramount in facilitating a stable and productive ternary complex.[1][2][5] An improperly designed linker can lead to suboptimal outcomes. For instance, a linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[2][5] Conversely, a linker that is too long might result in an overly flexible and unstable complex, leading to inefficient ubiquitination.[2]
Q3: What is "cooperativity" in ternary complex formation, and why is it important?
A3: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.[6] It quantifies the change in binding affinity between the binary (PROTAC-protein) and ternary complexes.[7]
-
Positive cooperativity (α > 1): The formation of one binary complex increases the affinity for the other protein, leading to a more stable ternary complex. This is generally desirable as it indicates that the protein-protein interactions are stabilizing the complex.[6][8]
-
Negative cooperativity (α < 1): The binding of one protein decreases the affinity for the second, resulting in a less stable ternary complex.[8]
-
No cooperativity (α = 1): The binding events are independent.
Experimentally determining the cooperativity of ternary complex formation can provide valuable insights to guide linker optimization.[9]
Q4: What is the "hook effect" and how can it be mitigated?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the efficacy of protein degradation decreases at high PROTAC concentrations.[6][10] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex.[6][10] This leads to a decrease in the desired outcome (e.g., degradation).[6] The hook effect can be exacerbated by poor cooperativity.[6] Mitigating the hook effect can be achieved by improving the positive cooperativity of the ternary complex through linker optimization, which stabilizes the ternary complex over the binary ones.[6]
Troubleshooting Guides
Problem 1: Weak or no detectable ternary complex formation.
Possible Causes:
-
Steric Hindrance: The linker may be too short or its chemical composition may create spatial clashes between the target protein and the E3 ligase, preventing their association.[2][6]
-
Inappropriate Linker Length: A linker that is too short cannot bridge the two proteins, while one that is too long may not effectively bring them into proximity for productive interaction.[2][5]
-
Unfavorable Linker Composition: The flexibility and chemical properties of the linker influence the geometry of the ternary complex. A rigid linker might lock the complex in a non-productive conformation.[6]
Troubleshooting Steps:
-
Vary Linker Length: Synthesize and test a series of PROTACs with varying linker lengths.[2] This empirical approach is often necessary to find the optimal length for a specific target and E3 ligase pair.[2]
-
Modify Linker Composition: Explore different linker chemistries, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, to alter flexibility and solubility.[1] Introducing aromatic or heteroaromatic moieties can add rigidity and provide opportunities for beneficial π-π stacking interactions.[5]
-
Alter Ligand Exit Vector: Change the attachment point of the linker on one or both ligands. This can significantly alter the relative orientation of the recruited proteins and alleviate steric clashes.[6]
-
Computational Modeling: Utilize molecular docking and modeling to predict the structure of the ternary complex and identify potential steric clashes, guiding the rational design of new linker modifications.[6][11]
Problem 2: Inconsistent or suboptimal protein degradation despite confirmed ternary complex formation.
Possible Causes:
-
Non-productive Ternary Complex: The ternary complex may form, but the orientation of the target protein's lysine (B10760008) residues may not be accessible for ubiquitination by the E3 ligase.
-
Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might hinder its ability to cross the cell membrane efficiently.[10]
-
High Protein Synthesis Rate: The cell may be synthesizing new target protein at a rate that counteracts the degradation induced by the PROTAC.[12]
-
Proteasome Inhibition: Cellular proteasome activity might be compromised, preventing the degradation of the ubiquitinated target protein.[12]
Troubleshooting Steps:
-
Confirm Proteasome-Dependent Degradation: Pre-treat cells with a proteasome inhibitor (e.g., MG-132) before adding the PROTAC. A rescue of the target protein levels would confirm that the degradation is proteasome-mediated.[13]
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal degradation window. Shorter treatment times might reveal more significant degradation before new protein synthesis occurs.[12]
-
Dose-Response Curve: Generate a full dose-response curve with a wide range of PROTAC concentrations to determine the optimal concentration and identify a potential hook effect.[12]
-
Assess Cell Permeability: If direct measurement of cell permeability is not feasible, linker modifications aimed at improving physicochemical properties (e.g., solubility, lipophilicity) can be explored.[1]
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy for Different Targets.
| Target Protein | E3 Ligase | PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | MZ1 and analogs | ~12 (2 atoms) | ~100 | ~70 | [2] |
| BRD4 | VHL | MZ1 and analogs | ~13 (3 atoms) | ~25 | >90 | [2] |
| BRD4 | VHL | MZ1 and analogs | ~14 (4 atoms) | ~100 | ~80 | [2] |
| ERα | CRBN | PROTAC ER Degrader | 12 | >1000 | <20 | [2] |
| ERα | CRBN | PROTAC ER Degrader | 16 | 10 | >95 | [2] |
| ERα | CRBN | PROTAC ER Degrader | 20 | 500 | ~50 | [2] |
| p38α | VHL | PROTAC p38 Degrader | 13 | >1000 | <10 | [2] |
| p38α | VHL | PROTAC p38 Degrader | 15-17 | <50 | >90 | [2] |
| p38α | VHL | PROTAC p38 Degrader | 19 | >500 | ~30 | [2] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.[2]
Table 2: Biophysical Assays for Characterizing Ternary Complex Formation.
| Assay | Measures | Throughput | Pros | Cons | Reference(s) |
| Surface Plasmon Resonance (SPR) | Binding affinity (Kd), kinetics (kon, koff), cooperativity | Medium | Real-time, label-free, provides kinetic information | Requires immobilization of one component, can be sensitive to buffer conditions | [2][6][7][9] |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), thermodynamics (ΔH, ΔS), cooperativity | Low | Label-free, solution-based, provides full thermodynamic profile | Requires large amounts of pure protein and compound, low throughput | [6][7][9] |
| Fluorescence Resonance Energy Transfer (FRET) | Proximity, binding affinity | High | Homogeneous, sensitive, suitable for high-throughput screening | Requires labeling of proteins, potential for artifacts from fluorescent tags | [6][7] |
| NanoBRET™ | Ternary complex formation in live cells | High | Live-cell measurements, kinetic or endpoint analysis | Requires genetic modification of cells to express tagged proteins | [14] |
| Mass Photometry | Ternary complex formation | Low | Solution-based, label-free, low protein requirements | Low throughput, cannot determine binary binding affinities of small molecules | [8] |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
This protocol outlines a general workflow for assessing ternary complex formation and cooperativity using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein (POI)
-
Purified E3 ligase
-
PROTAC of interest
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
Binary Interaction (PROTAC + E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (Kd1).
-
Binary Interaction (PROTAC + POI): In a separate experiment, if possible, immobilize the POI and inject the PROTAC to determine the second binary affinity (Kd2). Alternatively, this can be measured in solution.
-
Ternary Complex Formation:
-
Inject a constant concentration of the POI over the immobilized E3 ligase surface. This should be a concentration where minimal non-specific binding is observed.
-
Co-inject a series of concentrations of the PROTAC with the constant concentration of the POI over the E3 ligase surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine the binding affinities (Kd).
-
Calculate the cooperativity factor (α) using the formula: α = Kd (binary PROTAC-E3) / Kd (ternary POI binding in presence of PROTAC).
-
Protocol 2: Western Blotting for Cellular Protein Degradation
This protocol describes how to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]
-
BCA or Bradford protein assay kit[13]
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)[13]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 8-24 hours).[12]
-
Cell Lysis: Wash cells with PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[13]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[13]
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Mandatory Visualization
Caption: Workflow for PROTAC optimization focusing on linker modification.
Caption: Troubleshooting guide for lack of protein degradation.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ternary Complex Formation [promega.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating CRBN Engagement: A Comparative Guide for Phthalimide-PEG4-MPDM-OH PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methodologies for validating the engagement of the E3 ubiquitin ligase Cereblon (CRBN) by Proteolysis Targeting Chimeras (PROTACs) that utilize a Phthalimide-PEG4-MPDM-OH moiety as the E3 ligase ligand and linker. We will delve into key experimental protocols, present comparative data from representative phthalimide-based PROTACs, and visualize the underlying biological processes and experimental workflows.
The core principle of a this compound PROTAC is to induce the degradation of a target protein by hijacking the CRBN E3 ligase complex. The phthalimide (B116566) component serves as the CRBN-binding motif, while the PEG4 linker provides the necessary spacing and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and CRBN. The MPDM-OH group offers a reactive handle for conjugation to a target-binding ligand. Validating the engagement of the PROTAC with CRBN is a critical first step in demonstrating its mechanism of action and optimizing its degradation efficiency.
Data Presentation: Performance of Representative Phthalimide-Based PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The following table summarizes representative data for phthalimide-based PROTACs with PEG linkers targeting the BRD4 protein, providing a benchmark for expected performance.
| PROTAC Name | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | PEG-like | BRD4 | MV4;11 | ~100 | >85% | [1] |
| Compound 29 | PEG | BRD4 | MDA-MB-231 | 184.0 | 86% | [2] |
| Compound 34 | Piperazine-containing | BRD4 | MDA-MB-231 | 60.0 | 94% | [2] |
| NC-1 | PEG6 | BTK | Mino | 2.2 | 97% | [3] |
| PROTAC 2 | Phthalimide-linker-JQ1 | BRD4 | AML cells | 100 | Not Specified | [4] |
Note: The data presented is for representative phthalimide-based PROTACs and not specifically for a this compound PROTAC, as publicly available data for this exact molecule is limited. The performance of a specific PROTAC will be dependent on the nature of the target protein and the specific chemical structure of the linker and target-binding ligand.
Key Experimental Protocols for Validating CRBN Engagement
Several robust experimental techniques can be employed to validate the engagement of a phthalimide-based PROTAC with CRBN. These methods can be broadly categorized into cellular target engagement assays and biochemical assays for ternary complex formation.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a compound to a specific protein target.[5][6] For CRBN engagement, a NanoLuc® luciferase is fused to CRBN (NanoLuc®-CRBN). A fluorescently labeled tracer that binds to CRBN is then added to the cells. When the tracer binds to NanoLuc®-CRBN, it brings the fluorophore in close proximity to the luciferase, resulting in energy transfer and a BRET signal. A PROTAC that binds to CRBN will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner, from which the intracellular affinity (IC50) can be determined.[6][7]
Experimental Protocol:
-
Cell Preparation: Transiently transfect HEK293 cells with a vector expressing the NanoLuc®-CRBN fusion protein.
-
Assay Plating: Plate the transfected cells in a 96-well or 384-well plate.
-
Compound Treatment: Add serial dilutions of the this compound PROTAC or a control compound to the cells.
-
Tracer Addition: Add a CRBN-specific fluorescent tracer to the wells.
-
Signal Detection: Measure the luminescence at two wavelengths (donor and acceptor emission) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement in a cellular context without the need for labels or modifications to the compound or protein.[8][9] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[9] When a PROTAC binds to CRBN, it can increase its thermal stability.
Experimental Protocol:
-
Cell Treatment: Treat cells with the this compound PROTAC or a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble CRBN in each sample using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble CRBN as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-immunoprecipitation is a classic technique to study protein-protein interactions. In the context of PROTACs, it can be used to demonstrate the formation of the ternary complex (Target Protein - PROTAC - CRBN).[10][11]
Experimental Protocol:
-
Cell Treatment: Treat cells expressing the target protein with the this compound PROTAC.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or a tagged version of CRBN.
-
Complex Capture: Use protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the captured proteins and analyze the eluate by Western blotting using antibodies against the target protein and CRBN. The presence of both proteins in the eluate indicates the formation of a ternary complex.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows, created using Graphviz (DOT language).
Caption: Mechanism of Action for a Phthalimide-based PROTAC.
Caption: Experimental workflow for the NanoBRET CRBN engagement assay.
Caption: Logical workflow for validating CRBN engagement and PROTAC function.
References
- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 6. NanoBRET® TE Intracellular E3 Ligase Assays [promega.jp]
- 7. researchgate.net [researchgate.net]
- 8. pelagobio.com [pelagobio.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle for Protein Degradation: Phthalimide-PEG4-MPDM-OH vs. VHL-Based PROTAC Linkers
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ligase-recruiting linker is a critical design decision in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two prominent strategies: PROTACs employing phthalimide-based linkers, such as Phthalimide-PEG4-MPDM-OH which recruit the Cereblon (CRBN) E3 ligase, and those utilizing linkers that engage the Von Hippel-Lindau (VHL) E3 ligase.
This comparison delves into the fundamental mechanisms, performance metrics, and experimental considerations for each linker type, supported by experimental data to inform rational PROTAC design. While direct comparative data for the specific this compound linker is limited in publicly available literature, this guide will draw upon extensive data for functionally similar phthalimide- and PEG-containing linkers that recruit the CRBN E3 ligase.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the cell's proteasome.[1] The linker is a crucial component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of degradation.[2]
Phthalimide-based linkers, including this compound, contain a phthalimide (B116566) moiety that is recognized by the Cereblon (CRBN) E3 ligase, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[3] In contrast, VHL-based linkers are designed to bind to the Von Hippel-Lindau (VHL) E3 ligase, a component of the VCB-Cul2-RBX1 E3 ligase complex.[4]
The choice between recruiting CRBN or VHL can have significant implications for a PROTAC's biological activity, arising from differences in the expression levels, subcellular localization, and catalytic rates of the two E3 ligases.[5]
General mechanism of protein degradation by Phthalimide-based and VHL-based PROTACs.
Performance Comparison: A Data-Driven Analysis
The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).[3] The choice of E3 ligase can significantly influence these parameters.
| PROTAC Type | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CRBN-based (dBET1) | BRD4 | MV4;11 | 8 | >98 | [4] |
| VHL-based (MZ1) | BRD4 | HeLa | 29 | >90 | [4] |
| CRBN-based (ARV-825) | BRD4 | RS4;11 | <1 | >95 | [4] |
| VHL-based (ARV-771) | BRD4 | 22Rv1 | <1 | >95 | [4] |
| CRBN-based | FLT3 | MOLM-14 | Potent | Significant | [6] |
| VHL-based | FLT3 | MOLM-14 | Potent | Significant | [6] |
Key Observations:
-
Potency (DC50): Both CRBN and VHL-based PROTACs can achieve potent degradation of target proteins, with DC50 values often in the low nanomolar range.[4] The ultimate potency is highly dependent on the specific target, the ligands used, and the linker composition.[2]
-
Efficacy (Dmax): Both classes of PROTACs are capable of inducing near-complete degradation of their targets, with Dmax values frequently exceeding 90%.[4]
-
Cellular Context: The relative abundance and accessibility of CRBN and VHL in different cell types can influence PROTAC activity. VHL-based PROTACs have been suggested to be active across a broader range of cell lines, as CRBN expression can be low or absent in some cancer cell lines.[7] Conversely, CRBN-recruiting PROTACs have shown particular potency in hematopoietic cancers due to higher CRBN expression levels.[5][7]
-
Physicochemical Properties: Phthalimide-based ligands like those in this compound are generally smaller and more "drug-like" than many VHL ligands, which can be advantageous for developing orally bioavailable drugs.[5] The PEG4 component in this compound is intended to improve solubility and pharmacokinetic properties.[8]
Experimental Protocols
A rigorous evaluation of PROTAC performance requires a suite of well-defined experiments. Below are detailed methodologies for key assays.
A typical experimental workflow for evaluating PROTAC efficacy.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is the most common method to quantify the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. The DC50 and Dmax values can then be calculated by plotting the percentage of remaining protein against the PROTAC concentration.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[9]
-
Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
To determine the affinity of the PROTAC for the immobilized E3 ligase, flow different concentrations of the PROTAC over the chip and measure the binding response.
-
To determine the affinity of the PROTAC for the target protein, a different assay setup where the target protein is immobilized might be necessary, or it can be measured in solution.
-
-
Ternary Complex Analysis: To measure the formation of the ternary complex, a pre-mixed solution of the PROTAC and the target protein is injected over the immobilized E3 ligase.[10] The binding response is measured at various concentrations of the PROTAC and target protein.
-
Data Analysis: The sensorgram data is fitted to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. This data can also be used to calculate the cooperativity of ternary complex formation.[9]
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics
ITC directly measures the heat changes associated with binding events, providing information on binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8]
-
Sample Preparation: Prepare solutions of the protein (either E3 ligase or target protein) in the sample cell and the PROTAC in the injection syringe. The buffer for both should be identical to minimize heats of dilution.
-
Titration: Inject small aliquots of the PROTAC solution into the protein solution while monitoring the heat released or absorbed.
-
Ternary Complex Measurement: To measure the affinity of the PROTAC to the E3 ligase in the presence of the target protein, the E3 ligase in the cell is pre-saturated with the target protein before titrating the PROTAC.[4]
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. This data is then fit to a binding model to calculate the thermodynamic parameters of the interaction. The cooperativity factor (α) can be calculated by comparing the KD of the binary interaction with the apparent KD of the ternary complex formation.[4]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
TR-FRET is a proximity-based assay that can be used to quantify the formation of the ternary complex in a high-throughput format.[11]
-
Reagent Preparation: Label the E3 ligase and the target protein with a compatible TR-FRET donor and acceptor pair (e.g., terbium and a fluorescent dye).
-
Assay Procedure: In a microplate, mix the labeled E3 ligase, labeled target protein, and the PROTAC at various concentrations.
-
Incubation and Measurement: After an incubation period to allow for complex formation, the plate is read on a TR-FRET-compatible plate reader. The reader excites the donor fluorophore, and if the donor and acceptor are in close proximity (i.e., the ternary complex has formed), energy transfer will occur, leading to a signal from the acceptor.
-
Data Analysis: The TR-FRET signal is plotted against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs.
Signaling Pathways in PROTAC-Mediated Degradation
The downstream consequences of degrading a target protein depend on its function. The core mechanism, however, relies on the ubiquitin-proteasome system.
The ubiquitin-proteasome pathway hijacked by PROTACs for targeted protein degradation.
Conclusion
Both phthalimide-based (CRBN-recruiting) and VHL-based PROTAC linkers are powerful tools for inducing targeted protein degradation. The choice between them is not a one-size-fits-all decision and should be guided by the specific research or therapeutic goals.
-
Phthalimide-based linkers , such as this compound, offer the advantage of utilizing smaller, more drug-like E3 ligase ligands, which may facilitate the development of orally bioavailable degraders. They have shown particular promise in hematological malignancies.
-
VHL-based linkers have demonstrated broad applicability across a wide range of cell types and may be a more suitable choice when CRBN expression is low or when targeting proteins in solid tumors.
Ultimately, the optimal PROTAC design requires empirical testing and a thorough understanding of the interplay between the target protein, the linker, and the chosen E3 ligase. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and advance the development of next-generation protein degraders.
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. medium.com [medium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Assessing the Impact of PEG4 Linker Length on Ternary Complex Stability: A Comparative Guide for Researchers
In the landscape of targeted protein degradation, the efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the formation of a stable ternary complex, comprising the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-binding moieties of the PROTAC is a pivotal determinant of the stability of this complex. Among various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized for their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1][2] This guide provides a comparative analysis of the influence of PEG linker length on ternary complex stability, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the rational design of potent protein degraders.
The length of the PEG linker is not merely a spacer but plays an active role in dictating the geometry and stability of the ternary complex.[1] An optimal linker length facilitates productive protein-protein interactions between the target and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.[1] Conversely, a suboptimal linker, whether too short or too long, can result in steric hindrance or inefficient ubiquitination, respectively, thereby compromising the PROTAC's efficacy.[1]
Quantitative Analysis of Linker Length on PROTAC Performance
| Target Protein | E3 Ligase | PROTAC Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | Alkyl/Ether | 12 | >1000 | <20 | [1] |
| ERα | VHL | Alkyl/Ether | 16 | 5 | >95 | [1] |
| TBK1 | VHL | PEG/Alkyl | <12 | No Degradation | N/A | [1] |
| TBK1 | VHL | PEG/Alkyl | >12 | Potent Degradation | N/A | [1] |
| CDK9 | VHL | PEG | 4 | 25 | ~90 | [1] |
| CDK9 | VHL | PEG | 8 | 10 | >95 | [1] |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of ternary complex stability.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Surface Plasmon Resonance is a powerful biophysical technique used to measure the kinetics and affinity of biomolecular interactions in real-time without the need for labels.[3]
Objective: To determine the binding affinity (Kd), association rate (kon), and dissociation rate (koff) of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, streptavidin-coated)
-
Immobilization buffer (e.g., HBS-EP+)
-
Running buffer (e.g., HBS-EP+ with 5% DMSO)
-
Purified, biotinylated E3 ligase
-
Purified target protein
-
PROTACs with varying PEG4 linker lengths
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Immobilization of E3 Ligase:
-
Pre-condition the sensor chip with the running buffer.
-
Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip surface to a target response level.
-
Block any remaining active sites on the surface.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Measure the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary Kd, kon, and koff.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC in running buffer.
-
Inject the pre-incubated protein-PROTAC mixtures over the immobilized E3 ligase surface.
-
Measure the association and dissociation phases.
-
Regenerate the sensor surface between injections.
-
Fit the sensorgram data to a 1:1 binding model to determine the ternary Kd, kon, and koff.
-
-
Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (alpha) is calculated as the ratio of the binary Kd to the ternary Kd. An alpha value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.
-
Western Blotting for Protein Degradation
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate.
Objective: To determine the extent of target protein degradation in cells treated with PROTACs.
Materials:
-
Cell culture reagents
-
PROTACs with varying PEG4 linker lengths
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow for assessing the impact of PEG4 linker length on ternary complex stability.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for linker optimization.
References
A Researcher's Guide to Confirming Intracellular Target Engagement: A Comparative Analysis of NanoBRET and Alternative Technologies
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within the complex environment of a living cell is a critical step in the journey from discovery to clinical application. This guide provides an objective comparison of NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology with other widely used methods for assessing intracellular target engagement, supported by experimental data and detailed protocols.
The accurate measurement of a drug's interaction with its intracellular target is paramount for understanding its mechanism of action, optimizing its efficacy, and minimizing off-target effects. A variety of techniques have been developed to probe these interactions, each with its own set of advantages and limitations. This guide will delve into the principles and practical applications of NanoBRET, Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), offering a clear comparison to aid in the selection of the most appropriate method for your research needs.
Principles of Target Engagement Technologies
NanoBRET™: A Proximity-Based Live-Cell Assay
NanoBRET is a target engagement assay performed in living cells that quantitatively measures the binding of a test compound to a specific target protein.[1] The technology is based on the principle of Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor.[1][2] In the NanoBRET assay, the intracellular target protein is genetically fused to a bright, stable NanoLuc® luciferase (the donor). A fluorescently labeled tracer molecule that specifically and reversibly binds to the target protein is then introduced to the cells. When the tracer binds to the NanoLuc®-fused target, the donor and acceptor are brought into close proximity (less than 10 nm), resulting in energy transfer and the emission of light from the fluorescent tracer.[3] When an unlabeled test compound is introduced, it competes with the tracer for binding to the target protein. This competition leads to a dose-dependent decrease in the BRET signal, which can be used to determine the compound's affinity and occupancy for the target inside living cells.[1][4]
Cellular Thermal Shift Assay (CETSA): Ligand-Induced Thermal Stabilization
CETSA is a label-free method for assessing target engagement in cells and tissues.[5][6] The principle behind CETSA is that the binding of a ligand, such as a drug molecule, can increase the thermal stability of its target protein.[5][7] In a typical CETSA experiment, cells are treated with the test compound or a vehicle control and then subjected to a temperature gradient. Upon heating, proteins begin to denature and aggregate. The presence of a bound ligand can stabilize the protein, making it more resistant to heat-induced denaturation. After heating, the cells are lysed, and the soluble fraction of the target protein is quantified, typically by Western blotting or other protein detection methods.[5][6][7] A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.[7]
Surface Plasmon Resonance (SPR): Real-Time, Label-Free In-Vitro Analysis
SPR is a powerful optical technique for studying biomolecular interactions in real-time and in a label-free manner.[8][9] While traditionally an in-vitro method using purified proteins, it provides high-quality kinetic and affinity data.[8] In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the ligand (e.g., a small molecule drug) is then flowed over the sensor surface. The binding of the ligand to the immobilized target protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the direct measurement of the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[8] While challenging, SPR is being adapted for use with cell membranes and even whole cells to study interactions with membrane proteins.[10][11][12][13][14]
Isothermal Titration Calorimetry (ITC): A Thermodynamic Approach to Binding
ITC is a solution-based biophysical technique that directly measures the heat changes that occur during a binding event.[15][16][17] It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions in vitro.[17] In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein. The binding of the ligand to the protein results in either the release or absorption of heat, which is measured by a sensitive calorimeter.[15][16] From a single ITC experiment, one can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[15][17] Similar to SPR, ITC is primarily an in-vitro technique requiring purified components, but it can be applied to cell lysates to investigate target engagement.[18]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for each technology, focusing on their application to intracellular target engagement.
| Feature | NanoBRET | CETSA | SPR (in-vitro) | ITC (in-vitro) |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) in live cells. | Ligand-induced thermal stabilization of proteins in cells or lysates.[5] | Change in refractive index upon binding to an immobilized target.[8] | Measurement of heat change upon binding in solution.[15] |
| Assay Format | Homogeneous, plate-based assay.[2] | Multi-step process involving heating, lysis, and protein detection.[5] | Microfluidic-based, real-time analysis.[8] | Titration-based measurement in a calorimeter.[15] |
| Cellular Context | Live or permeabilized cells.[19] | Intact cells, cell lysates, or tissue samples.[5][6] | Primarily purified proteins; emerging applications with cell membranes and whole cells.[10][11][12][13][14] | Primarily purified proteins; can be used with cell lysates.[18] |
| Data Output | IC50, apparent affinity (Ki), residence time, fractional occupancy.[1][4] | Thermal shift (ΔTm), isothermal dose-response EC50.[7] | Association rate (kon), dissociation rate (koff), affinity (KD).[8] | Affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[15][17] |
| Throughput | High-throughput compatible (384-well and 1536-well formats).[18] | Low to medium; high-throughput versions are available.[20] | Low to medium; some instruments offer higher throughput.[9] | Low throughput. |
| Labeling Requirement | Requires genetic tagging of the target (e.g., NanoLuc fusion) and a fluorescent tracer.[2] | Label-free for the test compound and target.[5] | Label-free for the analyte; target is immobilized.[8] | Label-free.[17] |
| Sensitivity | High, suitable for low expression targets.[21] | Dependent on antibody quality and target abundance for Western blot detection.[5] | High, dependent on the mass of the analyte.[22] | Dependent on the magnitude of the binding enthalpy. |
| Real-time Kinetics | Yes, allows for residence time measurements.[1] | No, endpoint measurement. | Yes, provides on- and off-rates.[8] | No, measures equilibrium thermodynamics. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for NanoBRET and CETSA, the two most common techniques for direct intracellular target engagement studies.
NanoBRET Target Engagement Assay Protocol
This protocol provides a general workflow for a NanoBRET target engagement assay in a 96-well format.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Transfect the cells with a plasmid encoding the target protein fused to NanoLuc® luciferase using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Compound and Tracer Preparation:
-
Prepare a serial dilution of the test compound in the appropriate assay medium.
-
Prepare the NanoBRET™ tracer at the recommended concentration in the assay medium.
-
-
Assay Procedure:
-
Remove the growth medium from the cells and replace it with the compound dilutions.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for the recommended equilibration time (typically 2-4 hours).
-
-
Luminescence Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Plot the BRET ratio as a function of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for a conventional Western blot-based CETSA.
-
Cell Culture and Treatment:
-
Culture cells to a high density in a culture flask.
-
Treat the cells with the test compound at the desired concentration or with a vehicle control.
-
Incubate for a sufficient time to allow for compound entry and target binding.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Immediately cool the tubes on ice.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm) for the vehicle- and compound-treated samples. A shift in Tm indicates target engagement.
-
Visualizing the Workflows and Concepts
To better illustrate the principles and workflows, the following diagrams were generated using the Graphviz DOT language.
Caption: NanoBRET Target Engagement Workflow.
Caption: CETSA Experimental Workflow.
Caption: Example Signaling Pathway Inhibition.
Conclusion: Selecting the Right Tool for the Job
The choice of a target engagement assay depends on a multitude of factors, including the specific research question, the nature of the target protein, available resources, and the desired throughput.
-
NanoBRET stands out for its ability to provide quantitative, real-time measurements of compound affinity and residence time directly within living cells, making it an invaluable tool for lead optimization and understanding structure-activity relationships in a physiological context.[1][19][23] Its high-throughput compatibility is a significant advantage for screening large compound libraries.[18]
-
CETSA offers a powerful, label-free approach to confirm target engagement in a variety of sample types, including tissues.[5][6] It is particularly useful for validating hits from phenotypic screens and for studies where genetic modification of the target is not feasible.
-
SPR and ITC remain the gold standards for in-vitro characterization of binding kinetics and thermodynamics, respectively.[8][17] While their application to intracellular target engagement is still evolving, they provide unparalleled detail on the molecular interactions between a drug and its purified target, which can be crucial for understanding the fundamental principles of binding.
Ultimately, a multi-faceted approach that combines the strengths of these different technologies will provide the most comprehensive understanding of a compound's intracellular target engagement profile. By carefully considering the experimental needs and the information provided in this guide, researchers can confidently select the most appropriate methods to advance their drug discovery and development programs.
References
- 1. news-medical.net [news-medical.net]
- 2. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.com]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 5. mdpi.com [mdpi.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Precision Kinetics: Leveraging SPR and scIC [rouken.bio]
- 10. Clinical and Biomedical Applications of Surface Plasmon Resonance Systems [scielo.org.mx]
- 11. Surface Plasmon Resonance Monitoring of Cell Monolayer Integrity: Implication of Signaling Pathways Involved in Actin-Driven Morphological Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 16. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 17. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Current Advances in CETSA [frontiersin.org]
- 19. news-medical.net [news-medical.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Bioelectronic Measurement of Target Engagement to a Membrane-Bound Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
Validating PROTAC-Mediated Protein Degradation in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the in vivo efficacy and mechanism of action of Proteolysis-Targeting Chimeras (PROTACs) is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating PROTAC-mediated protein degradation in animal models, supported by experimental data and detailed protocols.
PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, PROTACs induce their degradation, offering a potentially more potent and durable therapeutic effect. However, rigorous in vivo validation is essential to confirm on-target protein degradation, assess therapeutic efficacy, and evaluate potential off-target effects.
Comparative Efficacy of PROTACs in Preclinical Animal Models
The following tables summarize the in vivo performance of several notable PROTACs in various cancer models, providing a snapshot of their efficacy.
| PROTAC | Target | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Castration-Resistant Prostate Cancer (CRPC) | VCaP Xenograft (Enzalutamide-Resistant) | 10 mg/kg, oral, daily | Significant tumor growth inhibition | [1] |
| CRPC | Patient-Derived Xenograft (PDX) | Not specified | Greater tumor growth inhibition than enzalutamide | [1] | ||
| Prostate Cancer | LNCaP, VCaP, and PDX models | 1 mg/kg, oral, daily | >90% AR degradation; Significant tumor growth inhibition | [2][3][4] | ||
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | ER+/HER2- Breast Cancer | MCF7 Xenograft | 3, 10, 30 mg/kg, oral, daily | >90% ER degradation; Significant tumor regression | [5][6] |
| ER+ Breast Cancer (Y537S mutant) | Patient-Derived Xenograft (PDX) | 10 mg/kg, oral, daily | Complete tumor growth inhibition | [5] | ||
| ER+ Breast Cancer | MCF7 orthotopic xenograft | Not specified | 87-123% tumor growth inhibition (TGI) | [7][8] | ||
| BETd-260 | BET Proteins (BRD2, 3, 4) | Hepatocellular Carcinoma (HCC) | HepG2 and BEL-7402 Xenografts | 5 mg/kg, intravenous, 3x/week | Significant tumor growth inhibition | [9] |
| Osteosarcoma | MNNG/HOS Xenograft | BALB/c mice | 5 mg/kg, intravenous, 3x/week | ~94% tumor growth inhibition (TGI) | [10] |
Key Methodologies for In Vivo Validation
A multi-pronged approach is crucial for the robust validation of PROTACs in animal models. This typically involves a combination of pharmacodynamic (PD) and pharmacokinetic (PK) studies, alongside efficacy assessments.
Pharmacodynamic (PD) Assessments
PD studies are essential to confirm that the PROTAC is engaging its target and inducing its degradation in the tissue of interest.
-
Western Blotting: A semi-quantitative method to measure the levels of the target protein in tissue lysates.
-
Immunohistochemistry (IHC): Provides qualitative and semi-quantitative information on protein levels and localization within the tissue architecture.
-
Mass Spectrometry-Based Proteomics: An unbiased and quantitative approach to measure changes in the entire proteome, crucial for assessing both on-target degradation and potential off-target effects.
Efficacy Studies
Efficacy is typically evaluated in tumor xenograft models, where human cancer cells are implanted into immunocompromised mice.
-
Tumor Volume and Weight: Regular measurement of tumor size and weight at the end of the study are primary endpoints to assess anti-tumor activity.
-
Survival Analysis: In some studies, the overall survival of the animals is monitored as a key efficacy outcome.
Experimental Protocols
Detailed and reproducible protocols are the bedrock of reliable in vivo validation.
Western Blotting for Protein Degradation in Tumor Tissue
-
Tissue Homogenization:
-
Excise tumors from euthanized animals and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size via SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein levels.
-
Immunohistochemistry (IHC) for Protein Expression in Tumor Sections
-
Tissue Fixation and Sectioning:
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (4-5 µm) of the paraffin-embedded tissue and mount on slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate-based buffer to unmask the antigen.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against the target protein.
-
Apply a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of the staining.
-
Mass Spectrometry-Based Proteomics for Global Proteome Analysis
-
Sample Preparation:
-
Extract proteins from tumor tissue lysates as described for Western blotting.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Peptide Labeling and Fractionation (for quantitative proteomics):
-
Label peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Fractionate the labeled peptides using high-pH reversed-phase chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the peptides and proteins.
-
Quantify the relative abundance of proteins across the different treatment groups.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated following PROTAC treatment. This allows for the confirmation of on-target degradation and the identification of any off-target effects.[11]
-
Visualizing the Process: Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) help to visualize the complex processes involved in PROTAC validation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for in vivo validation of PROTACs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Collection - Data from Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - Clinical Cancer Research - Figshare [figshare.com]
- 9. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Phthalimide-PEG4-MPDM-OH and Similar PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker component that connects the target protein-binding ligand to the E3 ubiquitin ligase recruiter. This guide provides an objective comparison of Phthalimide-PEG4-MPDM-OH, a commonly used PROTAC linker that recruits the Cereblon (CRBN) E3 ligase, with similar compounds. We will delve into the impact of linker length, composition, and the choice of E3 ligase on the overall performance of PROTACs, supported by experimental data and detailed protocols.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC's linker is not merely a spacer but a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein. Key parameters used to quantify PROTAC efficacy include:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
Comparing Linker Length: The Significance of the PEG Chain
Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and the ease with which their length can be modulated. The length of the PEG chain is a crucial factor that requires empirical optimization for each specific target and E3 ligase pair.
Comparative Efficacy of PROTACs with Varying Linker Lengths
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Cell Line |
| BRD4 | VHL | PEG | 3 | >1000 nM | <10 | HeLa |
| BRD4 | VHL | PEG | 4 | ~100 nM | >90 | HeLa |
| BRD4 | VHL | PEG | 5 | ~50 nM | >95 | HeLa |
| Estrogen Receptor α (ERα) | VHL | Alkyl/Ether | 12 | ~5 µM | ~75 | MCF7 |
| Estrogen Receptor α (ERα) | VHL | Alkyl/Ether | 16 | ~1 µM | ~95 | MCF7 |
| TANK-binding kinase 1 (TBK1) | CRBN | Alkyl/Ether | 21 | 3 nM | 96 | MM.1S |
Note: The data presented is a synthesis from multiple sources and is intended to be illustrative of general principles. Direct comparison between different target proteins should be made with caution.
The data clearly indicates that an optimal linker length is crucial for potent protein degradation. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can lead to a decrease in efficacy.
Comparing Linker Composition: PEG vs. Alkyl Chains
The chemical composition of the linker also plays a vital role in a PROTAC's properties. While both PEG and alkyl chains are common, they impart different characteristics to the final molecule.
| Feature | PEG Linkers | Alkyl Linkers |
| Solubility | Generally higher hydrophilicity, improving aqueous solubility. | More hydrophobic, which can sometimes limit solubility. |
| Cell Permeability | Can enhance permeability by adopting folded conformations that shield polar surface area. | Can also be permeable, but high lipophilicity can sometimes lead to poor drug-like properties. |
| Flexibility | Highly flexible. | Also flexible, but with different conformational preferences. |
| Metabolic Stability | Can be susceptible to metabolism. | Generally considered more metabolically stable. |
The choice between a PEG and an alkyl linker is often a trade-off between solubility, permeability, and metabolic stability, and the optimal choice is target-dependent.
Comparing E3 Ligase Ligands: Cereblon (Phthalimide-based) vs. VHL
This compound utilizes a phthalimide (B116566) moiety to recruit the Cereblon (CRBN) E3 ligase. Another widely used E3 ligase in PROTAC design is the von Hippel-Lindau (VHL) E3 ligase. The choice between these two can significantly impact a PROTAC's performance.
Comparative Performance of CRBN- and VHL-based BRD4 Degraders
The table below compares the performance of two well-characterized BRD4-targeting PROTACs, dBET1 (CRBN-based) and MZ1 (VHL-based).
| Parameter | dBET1 (CRBN-based) | MZ1 (VHL-based) |
| BRD4 Binding Affinity (Kd) | ~90 nM | ~28 nM |
| Ternary Complex Cooperativity | ~1 (Non-cooperative) | >1 (Positive) |
| Degradation Potency (DC50) | ~3 nM (HeLa cells) | ~13 nM (HeLa cells) |
| Selectivity | Degrades BRD2, BRD3, and BRD4 | Preferentially degrades BRD4 |
This comparison highlights that while both CRBN and VHL can be effectively recruited for potent protein degradation, there can be significant differences in ternary complex formation, degradation potency, and selectivity. The positive cooperativity observed with the VHL-based PROTAC MZ1 is a notable feature that can contribute to its selectivity for BRD4.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy. Below are methodologies for key experiments.
Western Blotting for Protein Degradation
This is the most common method for quantifying the degradation of a target protein.
Materials:
-
Cell line of interest
-
PROTAC compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a concentration range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
In-Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme
-
Purified CRBN-DDB1 complex
-
Purified target protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC compound
Procedure:
-
Reaction Setup: Combine the E1, E2, CRBN-DDB1, target protein, and ubiquitin in the reaction buffer on ice.
-
Initiation: Add the PROTAC compound and ATP to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands or a smear indicates polyubiquitination.
Ternary Complex Formation Assays
Several biophysical and cellular assays can be used to characterize the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free measurement of the binding kinetics and affinity of the binary (PROTAC-target, PROTAC-E3 ligase) and ternary complexes.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer): A live-cell assay that measures the proximity of the target protein and E3 ligase upon addition of the PROTAC. This assay can provide quantitative data on the formation and stability of the ternary complex within a cellular environment.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can help to visualize the complex signaling pathways and experimental workflows.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for Western Blot analysis.
Conclusion
The efficacy of a PROTAC is a complex interplay of multiple factors, with the linker playing a central role. This compound is a valuable and widely used building block for the construction of CRBN-recruiting PROTACs. However, as the comparative data illustrates, the optimal linker length, composition, and even the choice of E3 ligase are highly dependent on the specific protein of interest. A systematic and empirical approach to linker design and optimization, guided by robust experimental evaluation, is paramount for the development of potent and selective protein degraders. This guide provides a foundational framework for researchers to navigate these critical aspects of PROTAC design and to make informed decisions in the pursuit of novel therapeutics.
A Comparative Guide to Orthogonal Assays for Validating Ternary Complex Formation in Cells
For Researchers, Scientists, and Drug Development Professionals
The formation of a ternary complex—a crucial intermediate where a small molecule brings together two proteins—is a cornerstone of targeted protein degradation and other induced proximity-based therapeutic strategies. Validating the formation and characterizing the stability of these complexes within the cellular environment is paramount for the successful development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This guide provides an objective comparison of key orthogonal assays used to confirm and quantify ternary complex formation in cells, complete with supporting data and detailed experimental protocols.
Overview of Key Methodologies
A multi-pronged approach employing orthogonal assays is essential to confidently validate ternary complex formation and mitigate the risk of artifacts from any single technique. These assays can be broadly categorized into biophysical, proximity-based, and cell-based methods. Each offers unique advantages in terms of the information they provide, from in vitro binding kinetics to direct evidence of target engagement in a live cell context.
Quantitative Comparison of Assays
The following table summarizes the key quantitative parameters and characteristics of commonly employed assays for ternary complex validation.
| Assay | Principle | Throughput | Sample Requirements | Key Outputs | Limitations |
| Surface Plasmon Resonance (SPR) | Label-free detection of mass changes on a sensor surface upon binding. | Low to Medium | Purified proteins | Binding affinity (KD), kinetics (kon, koff), cooperativity (α)[1][2][3] | In vitro; requires protein immobilization which may affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction. | Low | Purified proteins in solution | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)[1][4] | Low throughput; requires high sample concentrations. |
| AlphaLISA / AlphaScreen | Bead-based proximity assay generating a chemiluminescent signal. | High | Cell lysates or purified proteins | EC50 for complex formation, relative binding affinity[][6][7] | Prone to "hook effect" at high concentrations; requires tagged proteins.[7][8] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Proximity-based assay measuring energy transfer between donor and acceptor fluorophores. | High | Cell lysates or purified proteins | EC50 for complex formation, relative binding affinity[9] | Requires tagged proteins; potential for spectral overlap and background fluorescence. |
| NanoBRET™ / HiBiT | Bioluminescence resonance energy transfer (BRET) between a luciferase donor and a fluorescent acceptor. | High | Live cells | Real-time complex formation and dissociation kinetics in cells, target engagement[10][11][12] | Requires genetic engineering of cells to express tagged proteins. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding. | Medium to High | Live cells or cell lysates | Target engagement, thermal stabilization (ΔTm)[13][14][15] | Not all binding events result in a measurable thermal shift; indirect measure of complex formation.[13] |
| Co-Immunoprecipitation (Co-IP) with Mass Spectrometry (MS) | Antibody-based pulldown of a target protein to identify interacting partners. | Low | Cell lysates | Identification of interacting proteins within a complex[16][17][18] | Can be biased by antibody affinity and may miss transient interactions. |
| Mass Photometry | Measures the mass of single molecules in solution. | Low | Purified proteins | Stoichiometry and mass of complexes, confirmation of complex formation[][19] | Does not provide kinetic or affinity data; requires specialized instrumentation. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing these assays. The following diagrams, generated using Graphviz, illustrate the targeted protein degradation pathway and the workflows of key validation assays.
References
- 1. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 6. revvity.com [revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ternary Complex Formation [worldwide.promega.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 17. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 18. Detecting protein-protein interactions/complex components using mass spectrometry coupled techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
Safety Operating Guide
Proper Disposal of Phthalimide-PEG4-MPDM-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Phthalimide-PEG4-MPDM-OH, a PROTAC linker used in the synthesis of proteolysis-targeting chimeras.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (nitrile or neoprene recommended).
-
A laboratory coat .
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential dust or vapors.
Disposal Protocol
The recommended and safest method for the disposal of this compound is through your institution's designated hazardous waste management program or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
This compound waste should be collected in a designated, compatible waste container.
-
Ensure the container is made of a material that will not react with the compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is suitable.
-
Do not mix this waste with other incompatible chemical waste streams. Specifically, keep it separate from strong oxidizing agents and strong alkalis.
-
-
Container Labeling:
-
Properly label the waste container with the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Indicate any known hazards (e.g., "Caution: Handle with Care").
-
Attach a hazardous waste tag as required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general traffic, drains, and sources of heat or ignition.
-
Ensure the storage area is secure and only accessible to authorized personnel.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or your designated chemical waste disposal service to schedule a pickup.
-
Follow their specific procedures for waste collection and documentation.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes relevant information for its primary component, phthalimide.
| Property | Value | Source |
| Phthalimide | ||
| Oral LD50 (rat) | > 2,000 mg/kg | [1] |
| Water Solubility | Slightly soluble | [2] |
| General Disposal Guidelines | ||
| pH for Drain Disposal (if permitted) | 5.5 - 10.5 | [3] |
| Maximum Satellite Accumulation | 55 gallons | [4] |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid) | [4] |
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Personal protective equipment for handling Phthalimide-PEG4-MPDM-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Phthalimide-PEG4-MPDM-OH. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Double gloving is recommended.[3] |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles.[1][2] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To prevent inhalation of any dust or aerosols.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to disposal is crucial for safety and experimental success.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol:
-
Receiving and Storage :
-
Preparation of Work Area :
-
Handling the Compound :
-
Use in Experiment :
-
Follow the specific experimental protocol, ensuring that all manipulations are performed with the appropriate PPE.[4]
-
-
Decontamination :
-
Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Remove and wash contaminated clothing and gloves before reuse.[7]
-
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[3][4] While polyethylene (B3416737) glycol is biodegradable, the overall compound should be treated as chemical waste.[8]
Disposal Decision Pathway
Caption: Decision-making process for the disposal of this compound waste.
Disposal Protocol:
-
Waste Segregation :
-
Container Management :
-
Ensure the hazardous waste container is kept closed except when adding waste.
-
Store the waste container in a secure, designated area away from general laboratory traffic.
-
-
Final Disposal :
-
Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal contractor.[8]
-
Follow all local and institutional regulations regarding chemical waste disposal.
-
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phthalimide-PEG-OH - CD Bioparticles [cd-bioparticles.net]
- 6. Phthalimide-PEG-OH | Biopharma PEG [biochempeg.com]
- 7. fishersci.se [fishersci.se]
- 8. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
